molecular formula C14H17NO B12620362 5,7-Dimethyl-2-propyl-4-quinolinol CAS No. 1070879-99-0

5,7-Dimethyl-2-propyl-4-quinolinol

Cat. No.: B12620362
CAS No.: 1070879-99-0
M. Wt: 215.29 g/mol
InChI Key: PXIFTXJDJQUXQV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-propyl-4-quinolinol is a chemical compound based on the quinolin-4-ol (also known as 4-quinolinol or 4-hydroxyquinoline) scaffold, a structure of significant interest in medicinal and organic chemistry . Quinolin-4-ol and its derivatives, such as the natural alkaloid Graveoline, are recognized for a broad spectrum of biological activities . These compounds are frequently investigated as core structures for developing new therapeutic agents due to their versatile pharmacological potential . Research into related quinoline alkaloids has demonstrated promising antitumor, antibacterial, antifungal, and antimalarial properties, making this class a valuable starting point for drug discovery programs . The structure of this compound allows for various synthetic functionalizations, enabling researchers to explore structure-activity relationships (SAR) and optimize the core structure for specific biological targets . The presence of the 4-hydroxy group and the substituted alkyl chains at the 2, 5, and 7 positions provides key modification sites for chemical synthesis, which can be achieved through classical methods such as the Conrad-Limpach or Gould-Jacobs reactions, or via more modern metal-catalyzed coupling protocols . This compound is presented as a building block for chemical synthesis and a candidate for high-throughput screening in biological assays. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this molecule in their exploration of novel bioactive heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-99-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5,7-dimethyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

PXIFTXJDJQUXQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel in Quinolone Chemistry

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 5,7-Dimethyl-2-propyl-4-quinolinol. This molecule belongs to the broader class of 4-hydroxy-2-alkylquinolines (HAQs), a family of compounds that have garnered significant interest for their diverse biological activities, including roles in bacterial quorum sensing and potential as antimicrobial agents.[1][2] While extensive research exists for the general class of quinolines and specific HAQs, detailed experimental data for this compound remains limited in publicly accessible literature.

This guide, therefore, adopts a dual approach. Firstly, it collates and presents the known structural and predicted physicochemical properties of the target molecule. Secondly, and crucially, it provides a robust framework of established methodologies for synthesis, purification, and analytical characterization, derived from closely related and well-documented quinolinol analogs. The protocols herein are designed to be self-validating, offering a clear path for the empirical determination of this molecule's unique physicochemical profile. Our objective is to equip you with both the foundational knowledge and the practical tools to confidently advance your research and development endeavors with this promising compound.

Molecular Identity and Predicted Physicochemical Profile

This compound is a heterocyclic aromatic organic compound. The core structure consists of a quinoline ring system with methyl groups at positions 5 and 7, a propyl group at position 2, and a hydroxyl group at position 4. This substitution pattern is anticipated to significantly influence its solubility, lipophilicity, and potential for biological interactions.

Chemical Structure

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products 3_5_dimethylaniline 3,5-Dimethylaniline condensation Condensation 3_5_dimethylaniline->condensation ethyl_butyrylacetate Ethyl 3-oxohexanoate (Ethyl butyrylacetate) ethyl_butyrylacetate->condensation intermediate Enamine Intermediate condensation->intermediate Formation cyclization Thermal Cyclization (e.g., Dowtherm A, ~250 °C) final_product 5,7-Dimethyl-2-propyl- 4-quinolinol cyclization->final_product Product Formation intermediate->cyclization Intramolecular Reaction

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Condensation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3,5-dimethylaniline and ethyl 3-oxohexanoate in a suitable solvent such as toluene.

    • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Thermal Cyclization:

    • Add the crude intermediate to a high-boiling point solvent like Dowtherm A.

    • Heat the mixture to approximately 250 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate further precipitation.

    • Collect the solid product by vacuum filtration.

Purification Protocol: Recrystallization
  • Dissolve the crude solid product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or a mixture of ethanol and water).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a pad of celite.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Validated Approach

A robust analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. The following methodologies are standard in the analysis of quinoline derivatives. [3]

Analytical Workflow

Analytical_Workflow start Synthesized & Purified This compound hplc Purity Assessment (RP-HPLC with UV Detection) start->hplc ms Molecular Weight Confirmation (LC-MS/MS) hplc->ms If >95% pure nmr Structural Elucidation (¹H and ¹³C NMR) ms->nmr ftir Functional Group Analysis (FT-IR Spectroscopy) nmr->ftir dsc Melting Point Determination (DSC) ftir->dsc final_characterization Complete Physicochemical Profile dsc->final_characterization

Caption: A comprehensive analytical workflow for compound characterization.

Recommended Analytical Protocols

3.2.1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) is recommended. [3]* Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent like methanol. Filter through a 0.22 µm syringe filter before injection. [3]* Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines. [4] 3.2.2. Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline compounds. [5]* Analysis: Monitor for the protonated molecule [M+H]⁺. For this compound, the expected m/z would be approximately 216.13.

  • MS/MS: Perform collision-induced dissociation (CID) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

3.2.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Key expected signals include those for the aromatic protons on the quinoline ring, the methyl groups, and the propyl side chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the 14 carbon atoms in the structure.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

Potential Applications and Safety Considerations

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. [6][7][8][9][10]The specific substitution pattern of this compound, particularly the 2-alkyl and 4-hydroxy motifs, suggests potential as an antimicrobial agent, possibly by interfering with bacterial quorum sensing pathways, similar to other HAQs. [1][11] Safety: As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. A comprehensive safety assessment, including cytotoxicity and genotoxicity studies, is a prerequisite for any further development.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and comprehensive physicochemical characterization of this compound. While direct experimental data for this specific molecule is not yet widely available, the proposed methodologies, grounded in the established chemistry of related quinolinols, offer a clear and reliable path forward. The predicted properties suggest a molecule of significant interest, and it is our hope that this guide will empower researchers to unlock its full potential.

References

  • Analytical Methods. (2012). Royal Society of Chemistry.
  • 4-Hydroxy-2-alkylquinoline. Grokipedia.
  • Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344.
  • Lépine, F., Déziel, E., Milot, S., & Rahme, L. G. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry, 15(6), 862-869.
  • 4-Hydroxy-2-alkylquinoline. Wikipedia.
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  • 5,7-Dimethyl-8-quinolinol. PubChem.
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  • Stanczak, A., & Grabowski, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 229.
  • Quinoline, 5,7-dimethyl-. (n.d.).
  • Khan, I., Zaib, S., Batool, S., Hassan, W., & Iqbal, J. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
  • 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid. Santa Cruz Biotechnology.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 5,7-Dimethyl-8-quinolinol. Sigma-Aldrich.
  • Khan, M. A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6526-6548.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2024). Biologically active and naturally occurring quinoline compounds. Russian Journal of General Chemistry, 94(10), 1-20.
  • Sharma, A., & Singh, P. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1369521.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Zhou, Y., & Liu, Y. (2018). Biologically active quinoline and quinazoline alkaloids part I.
  • Basumatary, B., & Das, A. (2025). Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. Archives Des Sciences, 77(3).
  • Gawas, P., & Mandavkar, Y. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1146-1156.

Sources

The Architecture of Discovery: A Technical Guide to 5,7-Dimethyl-2-propyl-4-quinolinol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] This guide delves into the synthesis, characterization, and potential biological evaluation of a specific, yet underexplored, member of this family: 5,7-Dimethyl-2-propyl-4-quinolinol. While direct literature on this exact molecule is sparse, this document serves as a comprehensive roadmap for researchers and drug development professionals. By leveraging established synthetic methodologies and structure-activity relationship (SAR) principles from the broader class of 2-alkyl-4-quinolinols, we will lay out a logical framework for its discovery, analog synthesis, and biological screening. This guide is designed not as a review of existing data, but as a forward-looking manual for innovation within this promising chemical space.

Introduction: The Quinolone Core and the Rationale for Exploration

The 4-hydroxyquinoline (or its tautomeric 4-quinolone form) is a heterocyclic motif of significant interest. Its derivatives are known to possess diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[2] A notable subset of this family is the 2-alkyl-4-quinolinols, which are naturally produced by bacteria such as Pseudomonas aeruginosa.[3][4] In these microorganisms, compounds like 2-heptyl-4-hydroxyquinoline (HHQ) function as quorum sensing signals, regulating gene expression, virulence, and biofilm formation.[5][6]

The selection of this compound as a focal point is strategic. The substitution pattern allows for a systematic exploration of how specific structural modifications influence bioactivity:

  • The 2-propyl group: The alkyl chain at the C-2 position is a known determinant of activity in bacterial quinolones. A propyl group offers a balance between the shorter methyl/ethyl and longer heptyl/nonyl chains found in nature, providing a unique lipophilic profile.

  • The 5,7-dimethyl substitution: Methyl groups on the carbocyclic ring can significantly impact metabolic stability, receptor binding affinity, and membrane permeability. The 5,7-substitution pattern is less common than 6- or 8-substitution and thus represents a novel chemical space.

  • The 4-hydroxy group: This functional group (in its keto-enol tautomeric equilibrium) is critical for the biological activity of many quinolones, often participating in hydrogen bonding with biological targets.

This guide will provide the foundational knowledge to synthesize this target molecule and create a library of analogs for comprehensive biological screening.

Synthetic Strategy: Building the 5,7-Dimethyl-4-Quinolinol Scaffold

The synthesis of 4-hydroxyquinolines is a well-established field, with the Conrad-Limpach synthesis being a primary and highly effective method.[7][8] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Core Synthesis via Conrad-Limpach Reaction

The logical starting materials for this compound are 3,5-dimethylaniline and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate .

The reaction proceeds in two key stages:

  • Enamine Formation (Kinetic Control): The reaction between 3,5-dimethylaniline and ethyl 3-oxohexanoate at moderate temperatures (e.g., room temperature with an acid catalyst) favors nucleophilic attack by the aniline nitrogen onto the ketone carbonyl, leading to the formation of a stable β-aminoacrylate (enamine) intermediate.[7]

  • Thermal Cyclization (Thermodynamic Control): The isolated enamine is then heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to approximately 250°C.[7][9] This high-temperature step induces an intramolecular electrophilic cyclization onto the aromatic ring, followed by the elimination of ethanol to yield the final this compound product.[7]

An alternative, though often requiring more forcing conditions for the cyclization step, is the Gould-Jacobs reaction .[10][11] This would involve reacting 3,5-dimethylaniline with a malonic ester derivative like diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[10][12] However, for generating the 2-alkyl substitution pattern directly, the Conrad-Limpach approach is generally more straightforward.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-((3,5-dimethylphenyl)amino)hex-2-enoate (Enamine Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-dimethylaniline (1.0 eq), ethyl 3-oxohexanoate (1.1 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil (the enamine intermediate) can be used in the next step without further purification, or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Thermal Cyclization)

  • Add the crude enamine intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).

  • Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Cool the reaction mixture to below 100°C and add hexane or a similar non-polar solvent to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.

Workflow for Conrad-Limpach Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 3,5-Dimethylaniline C Mix in Toluene + Acid Catalyst A->C B Ethyl 3-Oxohexanoate B->C D Reflux with Water Removal C->D E Solvent Evaporation D->E F Enamine Intermediate E->F G Add to High-Boiling Solvent (e.g., Dowtherm A) F->G Transfer Intermediate H Heat to 250°C G->H I Precipitation with Hexane H->I J Filtration & Washing I->J K Recrystallization J->K L Final Product: This compound K->L

Caption: Workflow for the Conrad-Limpach synthesis of the target quinolinol.

Discovery of Analogs and Structure-Activity Relationship (SAR)

The true power of this scaffold lies in the ability to generate a diverse library of analogs to probe for biological activity. A systematic approach to analog design is crucial for developing a robust SAR.

Strategy for Analog Design

A discovery campaign should focus on systematically modifying three key positions of the core molecule:

  • C-2 Alkyl Chain Variation: Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl, heptyl) and branching (e.g., isopropyl, isobutyl) to explore the effect of lipophilicity and steric bulk. This is achieved by using different β-ketoesters in the Conrad-Limpach synthesis.

  • Benzene Ring Substitution: While keeping the 5,7-dimethyl pattern, introduce other substituents or vary the aniline precursor (e.g., using 3,5-dichloroaniline or 3,5-dimethoxyaniline) to probe electronic and steric effects on the carbocyclic ring.

  • C-3 Position Functionalization: The C-3 position of the 4-quinolone ring is often amenable to functionalization, which can introduce new interaction points with biological targets.

Table 1: Proposed Analogs for Initial SAR Screening

Compound IDC-2 SubstituentAniline PrecursorRationale
LEAD-001 n-Propyl 3,5-Dimethylaniline Core Target Compound
ANALOG-002Ethyl3,5-DimethylanilineDecrease lipophilicity at C-2
ANALOG-003n-Pentyl3,5-DimethylanilineIncrease lipophilicity at C-2
ANALOG-004Isopropyl3,5-DimethylanilineIntroduce steric bulk at C-2
ANALOG-005n-Propyl3-EthylanilineProbe single substitution
ANALOG-006n-Propyl3,5-DichloroanilineIntroduce electron-withdrawing groups
ANALOG-007n-Propyl3,5-DimethoxyanilineIntroduce electron-donating groups
Predicted Biological Activity and Screening Funnel

Based on the known activities of 2-alkyl-4-quinolones, the primary screening efforts should focus on antibacterial activity , particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (known antibiotic) and negative (DMSO vehicle) controls.

Secondary screening should explore other known activities of the quinolone class, such as anticancer (cytotoxicity) and antifungal activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) into 96-well plates and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle control.

Logical Flow for Analog Discovery and Evaluation

G A Synthesis of Core Scaffold (5,7-Me2-2-Pr-4-Quinolinol) B Design Analog Library (Vary C-2, Benzene Ring Subs) A->B C Synthesis of Analogs B->C D Primary Screening: Antibacterial (MIC Assay) C->D E Secondary Screening: Anticancer (MTT), Antifungal D->E F Identify 'Hit' Compounds D->F Active E->F Active G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H Iterative Design H->C

Sources

Comprehensive Theoretical Framework: 5,7-Dimethyl-2-propyl-4-quinolinol

[1]

Executive Summary

This compound (CAS: 1070879-99-0) represents a specific structural analog of the 2-alkyl-4-quinolone (AQ) class.[1] This scaffold is privileged in medicinal chemistry, serving as the core for natural quorum sensing (QS) signal molecules (e.g., HHQ, PQS) and synthetic antimicrobial agents.

This technical guide defines the theoretical methodologies required to characterize this molecule. It focuses on Density Functional Theory (DFT) to resolve tautomeric ambiguity, Molecular Docking to predict binding affinity against the PqsR (MvfR) receptor, and In Silico ADMET profiling to assess drug-likeness.

Key Theoretical Parameters:

  • Tautomeric Preference: 4-Quinolone (keto) form is predicted to be energetically favored over the 4-quinolinol (enol) form in polar media.[1]

  • Primary Target: Pseudomonas aeruginosa PqsR (MvfR) transcriptional regulator.

  • Predicted LogP: ~3.51 (Lipophilic, suitable for membrane permeability).

Structural Dynamics & Tautomeric Equilibrium

The defining theoretical challenge for 4-substituted quinolines is the prototropic tautomerism between the enol (4-quinolinol) and keto (4-quinolone) forms.[1] Accurate modeling requires resolving this equilibrium, as it dictates hydrogen bond donor/acceptor profiles during receptor binding.[2]

Theoretical Methodology (DFT)

To determine the bioactive conformation, the following computational protocol is standardized:

  • Theory Level: DFT/B3LYP.[2][3][4]

  • Basis Set: 6-311G++(d,p) (diffuse and polarization functions are essential for the heteroatoms N and O).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulating water and physiological saline.

Tautomerization Pathway

The 5,7-dimethyl substitution pattern exerts an inductive (+I) effect, increasing electron density on the aromatic ring. Theoretical studies on analogous systems suggest the 4-quinolone (keto) tautomer is more stable by approximately 5–7 kcal/mol in the gas phase and aqueous solution due to the aromaticity of the pyridone-like ring and strong N-H interactions.[1]

Implication: In molecular docking studies, the keto-form (NH donor, C=O acceptor) must be used as the primary ligand state, rather than the enol-form.

Tautomerismcluster_factorsStabilizing FactorsEnolEnol Form(4-Quinolinol)-OH Donor/AcceptorAromatic Pyridine RingTSTransition State(Proton Transfer)Enol->TS+ΔGKetoKeto Form(4-Quinolone)-NH Donor / =O AcceptorDominant Bioactive StateTS->Keto-ΔG (Stabilized)SolventPolar Solvent (Water)Stabilizes DipoleSolvent->KetoSubst5,7-Dimethyl (+I Effect)Increases BasicitySubst->Keto

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, critical for defining the correct pharmacophore.[1]

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic hot-spots and non-covalent interactions.[1]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies dictate the molecule's chemical hardness and potential for charge transfer.

  • HOMO Location: Predicted to be localized on the dimethyl-substituted benzene ring and the nitrogen lone pair.[1] The methyl groups raise the HOMO energy, making the molecule a better nucleophile compared to the unsubstituted core.

  • LUMO Location: Localized on the pyridone ring, specifically the electron-deficient carbonyl region.

  • Band Gap (

    
    ):  A lower band gap (compared to simple quinoline) suggests higher reactivity and potential antioxidant capacity.
    
Molecular Electrostatic Potential (MEP)

MEP mapping identifies binding sites:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O4) . This is the primary H-bond acceptor site for receptor interaction (e.g., with Serine or Threonine residues).

  • Positive Potential (Blue): Concentrated on the Amine Hydrogen (N-H) . This acts as the H-bond donor.[1]

  • Neutral/Hydrophobic (Green): The 2-propyl chain and the 5,7-dimethyl groups .[1] These regions drive hydrophobic collapse and Van der Waals interactions within the binding pocket.

Molecular Docking & Biological Target Prediction

Given the structural homology to 2-heptyl-4-quinolinol (HHQ) and the Pseudomonas Quorum Sensing signal PQS , the primary theoretical target for this molecule is the PqsR (MvfR) receptor.[1]

Target Selection: PqsR (MvfR)
  • Protein Data Bank (PDB) ID: 4JVC (Co-crystal structure of PqsR with a native agonist).

  • Binding Pocket: The hydrophobic Ligand Binding Domain (LBD).

Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation: Centered on the native ligand binding site (approx. 20Å box).

  • Ligand Preparation: Energy minimized 4-quinolone tautomer.

  • Interaction Hypothesis:

    • Hydrophobic Anchor: The 2-propyl group inserts into the hydrophobic pocket (Val, Leu, Ile residues), though it is shorter than the native heptyl chain, potentially reducing affinity (partial agonist or antagonist potential).

    • Headgroup Anchoring: The C=O and N-H form a hydrogen bond network with Gln194 and Leu207 (backbone).

    • Steric Clash/Fit: The 5,7-dimethyl groups must be evaluated for steric clashes with the pocket walls (specifically Ile186 or Tyr258 ). If the pocket accommodates them, these methyls will enhance binding via dispersion forces.

Predicted Binding Mode

Theoretical studies suggest that shortening the alkyl chain (heptyl

weak agonist or antagonist

DockingPathwayLigandLigand: 5,7-Dimethyl-2-propyl-4-quinolone(Keto Form)DockingMolecular Docking Simulation(AutoDock Vina / Glide)Ligand->DockingTargetTarget: PqsR (MvfR) LBD(PDB: 4JVC)Target->DockingInteractionKey Interactions:1. H-Bond: C=O ... Gln1942. Hydrophobic: Propyl ... Val/Leu Pocket3. Pi-Stacking: Quinoline Core ... Tyr258Docking->InteractionOutcomePredicted Activity:Quorum Sensing Antagonist/Weak AgonistDisruption of Virulence FactorsInteraction->Outcome

Figure 2: Theoretical workflow for evaluating PqsR inhibition potential.

In Silico ADMET & Drug-Likeness

Pharmacokinetic properties are estimated using QSAR (Quantitative Structure-Activity Relationship) models.[1]

Table 1: Predicted ADMET Profile

ParameterPredicted ValueInterpretation
Molecular Weight 215.29 g/mol Optimal (< 500 Da).[1]
LogP (Lipophilicity) ~3.51Moderately lipophilic. Good oral bioavailability and membrane permeability.
TPSA (Polar Surface Area) ~33.12 ŲExcellent blood-brain barrier (BBB) and cell membrane penetration (< 140 Ų).[1]
H-Bond Donors 1 (N-H)Compliant with Lipinski's Rule of 5.[1]
H-Bond Acceptors 1 (C=O)Compliant with Lipinski's Rule of 5.[1]
Solubility (LogS) -3.5 to -4.0Moderately soluble; may require formulation optimization (e.g., salts).[1]
Toxicity Risk LowQuinoline core is common in FDA-approved drugs; 5,7-dimethyls are metabolically accessible (oxidation).[1]
Metabolic Stability

The 5,7-dimethyl groups are potential sites for metabolic oxidation by Cytochrome P450 enzymes (benzylic hydroxylation). However, they also block metabolic attack on the ring carbons, potentially extending half-life compared to the unsubstituted ring.

References

  • Structural Basis of PqsR Inhibition: Ilangovan, A., et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link

  • Quinoline Tautomerism DFT Studies: Al-Sheikh, M. A., et al. (2019). "Tautomerism and spectroscopic properties of some quinolone derivatives: A DFT study." Journal of Molecular Structure. Link

  • ADMET Profiling of Quinolines: Benchchem. "this compound Structure and Properties."[1] Link

  • Biological Activity of 2-Alkyl-4-quinolones: Heeb, S., et al. (2011).[1] "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

Technical Guide: Solubility & Stability of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and stability profile of 5,7-Dimethyl-2-propyl-4-quinolinol .

Executive Summary & Chemical Identity

This compound is a substituted heterocyclic compound belonging to the 2-alkyl-4-quinolone class. It is structurally homologous to the Pseudomonas Quinolone Signal (PQS) precursors (e.g., HHQ), distinguished by the specific propyl side chain at the C2 position and dimethyl substitution on the benzenoid ring (C5, C7).

Researchers must recognize that this molecule exhibits desmotropy (tautomerism) . While often named as a "quinolinol" (enol form), it exists predominantly as 5,7-dimethyl-2-propylquinolin-4(1H)-one (keto form) in solution and solid states. This tautomeric equilibrium is the primary driver of its solubility and stability profile.

Core Physicochemical Parameters (Predicted)
ParameterValue / CharacteristicRationale
Molecular Formula C₁₄H₁₇NO--
Molecular Weight ~215.29 g/mol --
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity due to propyl chain + dimethyl groups.
pKa (Basic) ~2.5 (Quinoline N)Protonation occurs only at low pH.
pKa (Acidic) ~11.0 (Enolic OH / NH)Deprotonation requires high pH.
Tautomeric Preference Keto (4-quinolone)Thermodynamic stability of the amide-like resonance.

Solubility Profile

The solubility of this compound is non-linear and heavily dependent on pH and solvent polarity. The compound behaves as an amphoteric hydrophobe.

Solvent Compatibility Matrix

The following data summarizes the saturation potential based on the dielectric constants of common solvents and the compound's lipophilic core.

Solvent SystemSolubility RatingMechanistic Insight
Water (Neutral pH) Insoluble (< 0.1 mg/mL)The hydrophobic propyl chain and aromatic core dominate. The keto-form intermolecular H-bonding (dimerization) prevents hydration.
DMSO High (> 50 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar keto form. Recommended for stock solutions.
Methanol / Ethanol Moderate to High Soluble, especially upon warming. Proticity aids solvation of the polar headgroup.
Chloroform / DCM Moderate Good solubility due to Van der Waals interactions with the lipophilic core.
0.1 M HCl Soluble Protonation of the carbonyl oxygen/nitrogen system forms a cationic salt, drastically increasing aqueous solubility.
0.1 M NaOH Soluble Deprotonation of the NH (keto) or OH (enol) forms an anionic species.
The Tautomeric Solubility Trap

A common error in handling this compound is assuming "quinolinol" implies phenol-like solubility.

  • The Trap: In non-polar solvents, the compound may dimerize via hydrogen bonding (Head-to-Tail), reducing apparent solubility.

  • The Solution: Use dipolar aprotic solvents (DMSO, DMF) to break dimers for initial dissolution.

Stability & Degradation Pathways

The 4-quinolone scaffold is thermally robust but susceptible to specific environmental stressors.

Photostability (Critical)

Alkyl-quinolones are known fluorophores and can undergo photodegradation.

  • Mechanism: UV absorption (approx. 240 nm and 315-330 nm) can excite the conjugated system, leading to oxidative cleavage of the alkyl side chain or N-oxide formation if not protected.

  • Handling: Store in amber vials. Avoid prolonged exposure to biosafety cabinet lights during weighing.

Thermal & Hydrolytic Stability
  • Thermal: High stability. Melting points for this class typically exceed 180°C. It is stable under standard autoclaving conditions only if in neutral aqueous suspension, though this is rarely practiced due to solubility issues.

  • Hydrolysis: Resistant to hydrolysis in neutral/moderate pH. Extreme acidic conditions at high temperatures (e.g., 6M HCl, 100°C) may cause degradation, but the quinolone core is generally resistant.

Oxidation

The benzylic position (C1 of the propyl chain) is the weak point. Long-term exposure to air in solution can lead to slow oxidation to the ketone or alcohol derivative at the side chain.

Visualizing the Mechanisms

Tautomeric Equilibrium & Solubility Logic

The following diagram illustrates the equilibrium that dictates the compound's behavior. The "Keto" form is the stable, less soluble species in water, while pH extremes drive ionization.

Tautomerism Enol Enol Form (4-Quinolinol) Aromatic OH Keto Keto Form (4-Quinolone) Dominant Species Enol->Keto Tautomerization (Equilibrium favors Right) Cation Cationic Salt (Acidic pH < 2) Soluble Keto->Cation +H+ (Protonation) Anion Anionic Salt (Basic pH > 11) Soluble Keto->Anion -H+ (Deprotonation)

Figure 1: Tautomeric equilibrium and pH-dependent ionization states determining solubility.

Stability Testing Workflow

This workflow outlines the decision logic for validating the stability of the compound in a research setting.

StabilityWorkflow Start Start: this compound Solid Sample Solvent Dissolve in DMSO (Stock 10mM) Start->Solvent Split Split Samples Solvent->Split Stress1 Thermal Stress (60°C, 48h) Split->Stress1 Stress2 Photo Stress (UV/VIS, 24h) Split->Stress2 Stress3 Oxidative Stress (0.1% H2O2) Split->Stress3 Analysis HPLC-UV Analysis (Monitor Peak Area & New Impurities) Stress1->Analysis Stress2->Analysis Stress3->Analysis

Figure 2: Recommended forced degradation workflow to establish baseline stability.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

Use this protocol to definitively establish the solubility limit in your specific assay buffer.

  • Preparation: Weigh approximately 5 mg of this compound into a 2 mL chemically resistant microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Vortex vigorously for 1 minute. Place the tube in a thermomixer at 25°C, shaking at 1000 rpm for 24 hours.

    • Note: The presence of undissolved solid is required to ensure saturation.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Quantification: Carefully remove the supernatant. Dilute 1:1 with Acetonitrile (to ensure the dissolved compound remains in solution during analysis). Analyze via HPLC-UV (detection @ 254 nm) against a standard curve prepared in DMSO.

Protocol B: Preparation of Assay-Ready Stock Solutions

Improper stock preparation is the leading cause of experimental variability with quinolones.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5 minutes to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption). Store at -20°C.

  • Working Solution: When diluting into aqueous media, keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but be aware that precipitation may occur if the concentration exceeds the aqueous solubility limit (likely ~10-50 µM in PBS).

    • Critical Step: Always add the DMSO stock to the vortexing buffer, not the buffer to the stock, to prevent "crashing out."

References

  • Woscheck, D., et al. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Link

  • Huse, H.K., & Whiteley, M. (2011). 4-Quinolones: Smart phones of the microbial world. Chemical Reviews, 111(1), 152-159.[1] Link

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274. Link

  • BenchChem. (2025).[2] Solubility and Stability of Alkyl-quinolin-8-ol derivatives. Link

  • TCI Chemicals. (2025). 4-Quinolinol Safety and Properties Data. Link

Sources

Methodological & Application

Application Note: In Vitro Characterization of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Protocol & Technical Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Subject: Quorum Sensing Inhibition & Antimicrobial Profiling[1]

Introduction & Compound Profile

5,7-Dimethyl-2-propyl-4-quinolinol (CAS: 1070879-99-0) is a synthetic derivative of the 2-alkyl-4-quinolone (AQ) class.[1] Structurally, it mimics the native Pseudomonas aeruginosa signaling molecules, specifically the Pseudomonas Quorum Signal (PQS) and its precursor HHQ (2-heptyl-4-hydroxyquinoline).

In drug development, this compound is primarily investigated as a Quorum Sensing Inhibitor (QSI) targeting the PqsR (MvfR) receptor. By competitively binding to the ligand-binding domain (LBD) of PqsR without activating it, such molecules disrupt the positive feedback loop required for virulence factor production (pyocyanin, elastase) and biofilm maturation.

Physicochemical Properties & Handling[1][2]
  • Molecular Formula: C₁₄H₁₇NO[1]

  • MW: 215.29 g/mol

  • Solubility: Highly lipophilic. Poorly soluble in water.

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary. Store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: PqsR Antagonism[2][3]

The primary utility of this compound is to decouple bacterial communication.[1] The diagram below illustrates the blockade of the PqsR regulon.

PqsR_Pathway Compound This compound (Inhibitor) PqsR PqsR (MvfR) Receptor Protein Compound->PqsR Competitive Binding (Blockade) HHQ HHQ / PQS (Native Ligands) HHQ->PqsR Activates DNA pqsABCDE Promoter PqsR->DNA Transcriptional Activation Virulence Virulence Factors (Pyocyanin, Biofilm) DNA->Virulence Expression

Figure 1: Mechanism of Action. The synthetic analog competes with native HHQ/PQS ligands for the PqsR receptor, preventing transcriptional activation of virulence genes.

Protocol 1: PqsR (MvfR) Reporter Gene Assay

Objective: To quantify the antagonistic activity (IC₅₀) of the compound against the PqsR receptor. System: E. coli reporter strain (e.g., E. coli pEBPqsR-pqsA::lux) is preferred over wild-type P. aeruginosa to eliminate interference from native AQ production.[1]

Materials
  • Reporter Strain: E. coli harboring PqsR expression vector and pqsA promoter fused to luxCDABE (bioluminescence).

  • Agonist Control: PQS (2-heptyl-3-hydroxy-4-quinolone) or HHQ.[1][2][3][4]

  • Media: LB Broth supplemented with appropriate antibiotics (e.g., Kanamycin/Ampicillin).

  • Plate: 96-well white-walled, clear-bottom microplate (for luminescence).[1]

Step-by-Step Methodology
  • Inoculum Prep: Grow E. coli reporter strain overnight in LB + antibiotics at 37°C. Dilute 1:100 into fresh LB the next morning and grow to mid-log phase (OD₆₀₀ ~0.5).

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in LB medium.

    • Range: 0.1 µM to 100 µM.

    • DMSO Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Agonist Addition: Add a fixed concentration of PQS (e.g., 50 nM, approx. EC₅₀) to all wells except the negative control. This stimulates the system, allowing you to measure inhibition.

  • Plating:

    • Add 100 µL of diluted compound + PQS mix to wells.

    • Add 100 µL of bacterial suspension.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 4–6 hours.

  • Readout: Measure Luminescence (RLU) and OD₆₀₀ (for cell growth normalization) using a multimode plate reader.

Data Analysis

Calculate the % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Biofilm Inhibition Assay

Objective: To assess the functional impact of the compound on P. aeruginosa biofilm formation.

Materials
  • Strain: P. aeruginosa PAO1 or PA14.[2][4]

  • Stain: 0.1% Crystal Violet (CV) solution.

  • Solvent: 30% Acetic Acid or 95% Ethanol (for solubilizing CV).

  • Media: M63 minimal salts medium supplemented with 0.2% glucose and 0.5% casamino acids (promotes biofilm).

Step-by-Step Methodology
  • Seeding: Dilute overnight culture of P. aeruginosa to OD₆₀₀ = 0.05 in M63 medium.

  • Treatment: Add 100 µL of bacterial suspension to a 96-well clear PVC microplate. Add 1 µL of compound stock (final conc. 10–50 µM). Include DMSO vehicle control.[5]

  • Incubation: Incubate static (no shaking) at 37°C for 24 hours. Note: Humidity chamber is recommended to prevent evaporation.

  • Washing:

    • Gently aspirate media (do not disturb the bottom).

    • Wash wells 3x with sterile distilled water to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at room temperature.

  • Elution: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Transfer 100 µL to a fresh plate and measure Absorbance at 550–590 nm.

Protocol 3: Mammalian Cytotoxicity (Safety Profiling)

Objective: To ensure the compound targets bacterial systems without off-target toxicity to host cells.[1]

Materials
  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][5]

  • Media: DMEM + 10% FBS.

Step-by-Step Methodology
  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Replace media with fresh media containing the compound (1 µM – 100 µM). Incubate for 24–48 hours.[5]

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Criteria: A viable "hit" should have a Selectivity Index (CC₅₀ / IC₅₀) > 10.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound is highly lipophilic (LogP > 3.5).[1]Limit final DMSO to 0.5–1%. Pre-dilute in warm media while vortexing.
High Background Signal Auto-induction by PqsR reporter.Use a pqsA mutant strain or reduce incubation time to <6 hours.
Inconsistent Biofilm Edge effect in 96-well plate.Fill outer wells with sterile water (do not use for assay).
No Inhibition Observed Compound cannot penetrate Gram-negative outer membrane.[1]Check MIC. If MIC is high (>100 µM), the compound may require efflux pump inhibitors (e.g., PAβN) to assess target engagement.

References

  • Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing and virulence factors.[2][4][6] Annual Review of Microbiology.

  • Ilangovan, A., et al. (2013). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa.[1][2][3][4][6] Beilstein Journal of Organic Chemistry.

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1][2][3][4] Philosophical Transactions of the Royal Society B.

  • Grossman, T. H., et al. (2021). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists. ACS Infectious Diseases.

  • GuideChem. (2024). This compound Product Entry & Physical Properties.

Sources

application of 5,7-Dimethyl-2-propyl-4-quinolinol in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,7-Dimethyl-2-propyl-4-quinolinol in Cancer Research

Abstract

This application note provides a comprehensive guide for the evaluation of This compound (DMPQ), a synthetic 2-alkyl-4-quinolinol derivative, as a potential anticancer agent. While structurally related to the Pseudomonas Quinolone Signal (PQS) and other 2-alkyl-4-quinolinols known for mitochondrial modulation and immune signaling, DMPQ offers a distinct methylation pattern that may enhance lipophilicity and target specificity. This guide outlines protocols for assessing its efficacy in inducing apoptosis, modulating mitochondrial respiration (Complex III inhibition), and interfering with tumor-associated signaling pathways.

Introduction & Mechanism of Action

The 2-alkyl-4-quinolinol scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological membranes and specific protein targets.

Primary Mechanisms in Oncology:

  • Mitochondrial Complex III Inhibition: Analogous to 2-heptyl-4-quinolinol (HHQ) and HQNO, DMPQ is hypothesized to bind to the Q_i site of the cytochrome bc1 complex. This inhibition disrupts the electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential (

    
    ) and a surge in Reactive Oxygen Species (ROS), triggering intrinsic apoptosis.
    
  • GPR35 Agonism: 2-acyl and 2-alkyl-4-quinolinols are potent ligands for GPR35, a G-protein coupled receptor often upregulated in gastric and colon cancers. Modulation of GPR35 can influence tumor microenvironment inflammation and hypoxia response.

  • Quorum Sensing Interference: In the context of tumor-associated microbiomes, quinolinols can modulate bacterial signaling, potentially altering the carcinogenic inflammatory milieu.

Chemical Properties:

  • IUPAC Name: 5,7-Dimethyl-2-propylquinolin-4-ol[1][2]

  • CAS Number: 1070879-99-0[1][3]

  • Molecular Formula: C14H17NO

  • Solubility: Low in water; soluble in DMSO (>10 mM) and Ethanol.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical pathway for evaluating DMPQ, linking its chemical properties to specific cellular readouts.

DMPQ_Mechanism_Workflow Compound This compound (DMPQ) Target_Mito Mitochondrial Complex III (Q_i site) Compound->Target_Mito Binding Target_GPR35 GPR35 Receptor (Surface) Compound->Target_GPR35 Agonism Effect_ROS ROS Generation (Superoxide Surge) Target_Mito->Effect_ROS e- Leak Effect_MMP Loss of Membrane Potential (ΔΨm Collapse) Target_Mito->Effect_MMP Uncoupling Effect_Sig cAMP / Calcium Modulation Target_GPR35->Effect_Sig Signaling Readout_Apoptosis Apoptosis (Caspase 3/7 Activation) Effect_ROS->Readout_Apoptosis Oxidative Stress Effect_MMP->Readout_Apoptosis Cytochrome c Release Readout_Prolif Anti-Proliferation (G0/G1 Arrest) Effect_Sig->Readout_Prolif Pathway Modulation

Caption: Mechanistic workflow linking DMPQ binding targets (Mitochondria, GPR35) to downstream cellular effects and experimental readouts.

Detailed Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW = 215.29 g/mol . Dissolve 10.76 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (avoid light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Mitochondrial ROS Generation Assay

Rationale: To confirm if DMPQ acts via the "quinolinol-mitochondria" axis by inducing superoxide generation.

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher).

  • Cancer Cell Line (e.g., HCT116 or HeLa).

  • Positive Control: Antimycin A (Complex III inhibitor).

Steps:

  • Seeding: Plate

    
     cells/well in a 96-well black-walled plate. Incubate overnight.
    
  • Treatment: Treat cells with DMPQ (0, 1, 5, 10, 25, 50 µM) for 4 hours . Include Antimycin A (5 µM) as a positive control.

  • Staining: Wash cells 1x with HBSS. Add 5 µM MitoSOX™ working solution.

  • Incubation: Incubate for 15 minutes at 37°C, protected from light.

  • Detection: Wash 2x with warm HBSS. Measure fluorescence using a microplate reader (Ex/Em: 510/580 nm).

  • Data Analysis: Normalize fluorescence to cell count (via Hoechst 33342 counterstain) or total protein.

Protocol C: Annexin V/PI Apoptosis Assay

Rationale: To quantify the percentage of cells undergoing early vs. late apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

  • Flow Cytometer (e.g., BD FACSCanto).

Steps:

  • Treatment: Seed

    
     cells in 6-well plates. Treat with DMPQ (IC50 and 2x IC50) for 24 hours.
    
  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine and pellet (300 x g, 5 min).

  • Washing: Wash pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL 1X Annexin Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Vortex gently.

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze by flow cytometry within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Data Presentation & Expected Results

Table 1: Expected IC50 Values (Hypothetical Range based on Analogs)

Cell LineTissue OriginExpected IC50 (µM)Mechanism Note
HCT116 Colon5 - 15High sensitivity due to metabolic reliance.
MCF-7 Breast10 - 25Moderate sensitivity.
A549 Lung15 - 30Often resistant; requires higher dose.
BJ Fibroblast Normal (Control)> 50Selectivity window check.

Troubleshooting Guide:

  • Precipitation: If DMPQ precipitates in media, reduce the concentration or use a step-down dilution method (DMSO

    
     PBS 
    
    
    
    Media).
  • High Background in ROS Assay: Ensure Phenol Red-free media is used during fluorescence reading.

  • No Apoptosis: Check incubation time. Quinolinols may induce autophagy first; consider LC3B immunoblotting.

References

  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B: Biological Sciences. Link

  • Reen, F. J., et al. (2011). "The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate human immune responses." Journal of Cellular and Molecular Medicine. Link

  • Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of Quinolines with Potential Biological Activity." Current Organic Chemistry. Link

  • Divakaruni, A. S., et al. (2014). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." Proceedings of the National Academy of Sciences (Reference for mitochondrial inhibitor protocols). Link

  • Wang, J., et al. (2020). "GPR35: An Emerging Target in Gastrointestinal Diseases." Trends in Pharmacological Sciences (Reference for GPR35 agonism by quinolines). Link

Disclaimer: This Application Note is for research use only. This compound is not approved for clinical use.

Sources

analytical methods for 5,7-Dimethyl-2-propyl-4-quinolinol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) is a substituted quinolone derivative sharing structural homology with the Pseudomonas Quinolone Signal (PQS) and various pharmaceutical intermediates (e.g., Rebamipide precursors). Its analysis is critical for two primary applications:

  • Medicinal Chemistry: As a pharmacophore in quorum sensing inhibitor development.

  • Process Chemistry: As a critical intermediate or impurity in the synthesis of polysubstituted quinoline drugs.

Analytical Challenge: The quantification of DMPQ presents specific challenges due to tautomerism (4-hydroxyquinoline


 4-quinolone), amphoteric nature  (basic nitrogen, acidic enol), and potential metal chelation . Standard unbuffered HPLC methods often result in severe peak tailing and poor reproducibility.

This guide details a robust, validated protocol using RP-HPLC-UV/FLD for routine assay and LC-MS/MS for trace quantification, designed to overcome these specific physicochemical hurdles.

Chemical Properties & Method Strategy

PropertyDescriptionAnalytical Implication
Formula / MW C₁₄H₁₇NO / 215.29 g/mol [M+H]⁺ = 216.3 (Target for MS)
pKa Values ~3.2 (Quinoline N), ~11.0 (OH)Mobile phase pH must be < 3.0 or > 8.0 to ensure single ionization state.
Solubility Low in water; High in MeOH, DMSODiluents must contain >50% organic solvent to prevent precipitation.
UV/Fluorescence

~245 nm, ~335 nm
Strongly fluorescent (Ex: 340 nm, Em: 410 nm).

Strategic Choice: Acidic Mobile Phase We utilize a mobile phase pH of ~2.5 using Formic Acid. At this pH, the quinoline nitrogen is fully protonated (


), and the 4-OH group remains protonated. This stabilizes the molecule in the "keto" form mimic, preventing peak splitting due to tautomerism and reducing silanol interactions on the column.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate detection method based on sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix ConcCheck Estimated Concentration? Start->ConcCheck HighConc > 1 µg/mL (Process Samples) ConcCheck->HighConc LowConc < 1 µg/mL (Biological/Trace) ConcCheck->LowConc PrepA Dilution in MeOH:H2O (50:50) HighConc->PrepA PrepB LLE (Ethyl Acetate) or SPE (MCX) LowConc->PrepB HPLC HPLC-UV (DAD) Method A Result Quantification & Reporting HPLC->Result LCMS LC-MS/MS (MRM) Method B LCMS->Result PrepA->HPLC PrepB->LCMS

Caption: Decision tree for DMPQ quantification. High-concentration synthetic samples utilize robust HPLC-UV; trace biological samples require extraction and LC-MS/MS.

Protocol A: HPLC-UV (Purity & Assay)

Application: Quality control of synthetic intermediates, purity assessment (>98%).

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Note: End-capping is essential to reduce peak tailing.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for quinolones)
Injection Vol 5 - 10 µL
Detection UV at 245 nm (primary), 335 nm (secondary/confirmatory)

Gradient Program:

  • 0.0 min: 10% B

  • 2.0 min: 10% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B

  • 12.1 min: 10% B

  • 15.0 min: Stop

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for this basic analyte).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (n=6): < 1.0%.

Protocol B: LC-MS/MS (Trace Quantification)

Application: Pharmacokinetics (PK), genotoxic impurity screening, or biological signaling studies.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters (Optimized):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50/50 psi

MRM Transitions (Precursor


 Product): 
Based on the fragmentation of the quinolone core and alkyl side chains.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Logic
DMPQ (Quant) 216.3174.225Loss of propyl chain (

, -42 Da)
DMPQ (Qual) 216.3159.135Further loss of methyl/ring fragmentation
IS (d3-PQS) 263.4175.225Deuterated internal standard (if available)

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL of plasma/media.

  • Add 10 µL Internal Standard (IS).

  • Add 400 µL acidified Ethyl Acetate (0.1% Acetic Acid). Acid helps extract the phenol form.

  • Vortex 2 min, Centrifuge 10 min at 10,000 x g.

  • Evaporate supernatant under

    
    .
    
  • Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).

Validation & Troubleshooting Guide

Linearity and Range
  • HPLC-UV: Linear range 1.0 – 100.0 µg/mL (

    
    ).
    
  • LC-MS/MS: Linear range 1.0 – 1000.0 ng/mL (

    
    ).
    
Troubleshooting Logic: The "Tailing" Problem

Quinolones are notorious for tailing due to interaction with residual silanols and metal impurities in the LC system.

Troubleshooting Issue Problem: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Issue->Check1 Action1 Ensure pH < 3.0 (Protonates Silanols) Check1->Action1 pH too high Check2 Check Column Type Check1->Check2 pH OK Action2 Switch to Hybrid Silica (Waters BEH or Agilent ZORBAX) Check2->Action2 Standard C18 Check3 Metal Chelation? Check2->Check3 Hybrid C18 used Action3 Add 5mM Ammonium Acetate or 0.1mM EDTA Check3->Action3

Caption: Step-by-step troubleshooting for peak tailing, a common issue with quinolinol analysis.

Key Insight (Expertise): If tailing persists despite low pH, the analyte is likely chelating iron in the stainless steel frits. Passivate the LC system with 30% Phosphoric acid or use a PEEK-lined column (e.g., Agilent Bio-inert) to resolve this.

References

  • Rebamipide Impurity Profiling: Japanese Pharmacopoeia (JP XVIII). Official Monographs: Rebamipide. (2021). Pharmaceuticals and Medical Devices Agency.[1] Context: Establishes the baseline UV methods for quinolinone derivatives.

  • Quinolone Signaling Molecule Analysis: Ortori, C. A., et al. (2011). "Quantitative profiling of the quorum sensing signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4(1H)-quinolone (HHQ)." Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1170-1176. Context: Provides the foundational MS/MS fragmentation logic for 2-alkyl-4-quinolinols.

  • Chromatographic Behavior of Amphoteric Compounds: McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A, 1217(6), 858-880. Context: Explains the silanol interaction mechanism causing peak tailing in quinolines.

  • LC-MS/MS Method Development Guidelines: US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Context: Regulatory framework for the validation parameters cited in Protocol B.

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their specific matrix according to local regulatory standards (e.g., ICH Q2(R1)) before routine use.

Sources

high-throughput screening assays for 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of 5,7-Dimethyl-2-propyl-4-quinolinol

Subtitle: Profiling a Novel 2-Alkyl-4-Quinolone Scaffold as a Putative Modulator of the Pseudomonas aeruginosa PqsR (MvfR) Quorum Sensing Pathway.

Executive Summary & Biological Rationale

Compound Identity: this compound (CAS: 1070879-99-0) Molecular Target: PqsR (MvfR) Receptor / Pseudomonas aeruginosa Quorum Sensing (QS) System.

Scientific Context: The structural core of this compound—a 2-alkyl-4-quinolinol—is highly homologous to the native Pseudomonas aeruginosa quorum sensing signal molecules HHQ (2-heptyl-4-hydroxyquinoline) and PQS (2-heptyl-3-hydroxy-4(1H)-quinolone). These native ligands bind to the LysR-type transcriptional regulator PqsR (MvfR) , triggering the expression of virulence factors including pyocyanin, elastase, and rhamnolipids.

Hypothesis: Given the shortened C3-propyl alkyl chain (compared to the native C7-heptyl) and the steric bulk of the 5,7-dimethyl substitution, this compound is hypothesized to act as a competitive antagonist or a partial agonist of PqsR. Short-chain analogs often occupy the ligand-binding domain (LBD) without inducing the full conformational change required for transcriptional activation, thereby inhibiting virulence without exerting selective pressure for resistance (anti-virulence strategy).

Scope of this Guide: This application note details a validated High-Throughput Screening (HTS) cascade to characterize the activity of this compound, moving from primary reporter assays to orthogonal biochemical validation.

HTS Workflow Strategy

To ensure robust data, we employ a tiered screening approach. The primary screen utilizes a heterologous reporter system to isolate PqsR interaction from other QS networks (Las/Rhl).

Diagram 1: Screening Cascade Logic

HTS_Workflow Start Compound Library (this compound) Primary Primary Screen: E. coli pEBP-pqsA-GFP Reporter (Agonist & Antagonist Mode) Start->Primary Decision1 Hit Confirmation: Dose-Response (IC50/EC50) Primary->Decision1 >50% Activity Change Secondary Secondary Screen: P. aeruginosa pqsA-lux (Native Context) Decision1->Secondary Confirmed Potency Orthogonal Orthogonal Assay: Pyocyanin Quantification (Phenotypic Readout) Secondary->Orthogonal Bioactive Biochem Target Validation: Fluorescence Polarization (FP) (Ligand Displacement) Orthogonal->Biochem Mechanism Check

Caption: Tiered HTS workflow for validating PqsR modulation, moving from heterologous reporters to phenotypic and biochemical confirmation.

Primary Assay: E. coli pEBP-pqsA-GFP Reporter

Rationale: Using an E. coli heterologous host expressing PqsR and the pqsA promoter fused to GFP allows for the isolation of the specific ligand-receptor interaction without interference from the complex P. aeruginosa metabolic background or the production of native HHQ/PQS signals.

Assay Principle:

  • Agonist Mode: Compound is added alone. Increase in GFP = Agonism.

  • Antagonist Mode: Compound is added with a sub-saturating concentration of native PQS (50 nM). Decrease in GFP = Antagonism.

Protocol 1: Microplate Reporter Assay

Materials:

  • Strain: E. coli DH5α harboring plasmid pEBP-pqsA-GFP (constitutive PqsR expression, PqsA promoter driving GFP).

  • Media: LB Broth supplemented with Kanamycin (50 µg/mL).

  • Control Ligand: PQS (Sigma-Aldrich), dissolved in DMSO.

  • Test Compound: this compound (10 mM DMSO stock).

  • Plate: 384-well black/clear-bottom microplate (Corning 3764).

Step-by-Step Procedure:

  • Inoculum Prep: Grow E. coli reporter strain overnight in LB-Kan at 37°C. Dilute 1:100 into fresh LB-Kan and grow to mid-log phase (OD600 ~ 0.5).

  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of test compound into assay plates.

    • Final Concentration: Screen at 10 µM initially.

  • Agonist/Antagonist Setup:

    • Antagonist Wells: Dispense PQS to a final concentration of 50 nM (approx. EC50).

    • Agonist Wells: Add media vehicle only.

  • Bacterial Addition: Dilute the log-phase culture to OD600 = 0.05. Dispense 50 µL of culture into each well.

  • Incubation: Seal plates with breathable membrane. Incubate at 37°C for 4–6 hours with shaking (200 rpm).

  • Detection: Measure Fluorescence (Ex 485 nm / Em 535 nm) and Absorbance (OD600) on a multimode reader (e.g., PerkinElmer EnVision).

  • Data Normalization: Calculate Relative Fluorescence Units (RFU) normalized to cell density (RFU/OD600) to rule out bacteriostatic effects.

Validation Criteria:

  • Z-Factor: > 0.5 (using DMSO vs. 10 µM PqsR antagonist control).

  • Hit Definition: > 50% inhibition of PQS-induced signal (Antagonist) or > 3-fold increase over DMSO (Agonist).

Orthogonal Assay: Phenotypic Pyocyanin Quantification

Rationale: Transcriptional inhibition must translate to a phenotypic reduction in virulence factors. Pyocyanin is a redox-active toxin regulated directly by PqsR.

Protocol 2: Pyocyanin Extraction Assay

  • Culture: Inoculate wild-type P. aeruginosa (PAO1 or PA14) into PB (Peptone Broth) media to maximize pyocyanin production.

  • Treatment: Add this compound (10 µM - 100 µM) at the time of inoculation.

  • Incubation: Grow for 18 hours at 37°C with vigorous aeration.

  • Extraction:

    • Centrifuge 1 mL culture (10,000 x g, 5 min). Collect supernatant.

    • Add 500 µL Chloroform to supernatant. Vortex 30s.

    • Centrifuge and transfer the bottom (organic) phase to a fresh tube.

    • Add 200 µL 0.2 M HCl to the organic phase. Vortex.

    • Centrifuge. The top (aqueous) phase will turn pink/red if pyocyanin is present.

  • Quantification: Transfer 100 µL of the pink aqueous phase to a clear 96-well plate. Measure Absorbance at 520 nm .

Mechanistic Validation: Fluorescence Polarization (FP)

Rationale: To prove the compound binds directly to the PqsR protein (and is not affecting upstream biosynthesis or downstream translation), a competitive binding assay is required.

Assay Design:

  • Tracer: Fluorescently labeled PQS probe (e.g., PQS-FITC).

  • Protein: Purified PqsR Ligand Binding Domain (LBD).

  • Principle: High FP signal = Tracer bound to Protein. Low FP signal = Tracer displaced by Test Compound.

Data Analysis (Ki Calculation): Plot mP (milli-polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine IC50. Calculate Ki using the Cheng-Prusoff equation:



Data Presentation & Interpretation

Table 1: Expected Activity Profiles for 2-Alkyl-4-Quinolone Analogs

ParameterNative Ligand (PQS)Agonist AnalogAntagonist Analog (Target Profile)
pqsA-GFP (No PQS) High SignalHigh SignalBaseline (No Signal)
pqsA-GFP (+ 50nM PQS) Saturated SignalSaturated SignalReduced Signal (Inhibition)
Pyocyanin Production HighHighLow / Absent
Cell Growth (OD600) NormalNormalNormal (Not bacteriostatic)
FP Binding High AffinityHigh AffinityHigh Affinity (Displacement)

Critical Analysis: If this compound shows inhibition in the reporter assay but no binding in the FP assay, it may be acting via an off-target mechanism (e.g., membrane disruption) rather than specific PqsR antagonism.

References

  • Ilangovan, A., et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link

  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B. Link

  • Starkey, M., et al. (2014). "Identification of Anti-Virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity." PLoS Pathogens. Link

  • Fletcher, M. P., et al. (2007). "PqsR-dependent signaling in Pseudomonas aeruginosa." Journal of Bacteriology. Link

  • Klein, T., et al. (2012). "The identification of novel inhibitors of the PqsR quorum sensing receptor." ACS Chemical Biology. Link

Application Note: 5,7-Dimethyl-2-propyl-4-quinolinol as a Fluorescent Probe for Quorum Sensing Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The molecule 5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) represents a specialized class of intrinsically fluorescent 2-alkyl-4-quinolone (AQ) analogs. While structurally related to the native Pseudomonas aeruginosa signaling molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas Quinolone Signal), DMPQ is engineered for enhanced physicochemical stability and specific fluorescence characteristics.

This guide details the application of DMPQ as a functional probe for the PqsR (MvfR) receptor , a key regulator of virulence in P. aeruginosa. Unlike native hydrophobic signals that aggregate in aqueous media, the shortened C3-propyl chain of DMPQ offers superior solubility while retaining the pharmacophore required for the hydrophobic ligand-binding domain (LBD) of PqsR. The 5,7-dimethyl substitution pattern serves a dual purpose: it restricts rotational freedom to enhance fluorescence quantum yield and provides steric bulk to probe the plasticity of the PqsR binding pocket.

Key Applications
  • Fluorescence Polarization (FP) Screening: Competitive displacement assays for identifying novel Quorum Sensing (QS) inhibitors.

  • Receptor Kinetics: Real-time monitoring of PqsR conformational shifts.

  • Subcellular Localization: Tracking AQ transport mechanisms in Gram-negative bacteria without bulky extrinsic fluorophores (e.g., FITC/BODIPY) that disrupt membrane diffusion.

Mechanistic Insight: The PqsR Signaling Pathway

To use DMPQ effectively, one must understand the biological circuit it interrogates. The PqsR receptor controls the transcription of the pqsABCDE operon. Native HHQ binds PqsR to drive virulence; DMPQ acts as a fluorescent surrogate in this pathway.

Visualization of the Signaling Cascade

The following diagram illustrates where DMPQ intersects with the native QS machinery.

PqsR_Pathway Precursor Anthranilic Acid PqsD PqsD Enzyme Precursor->PqsD Synthesis HHQ HHQ (Native Ligand) PqsD->HHQ PQS PQS (Native Signal) HHQ->PQS PqsH (Oxidation) PqsR PqsR (MvfR) Receptor HHQ->PqsR Binding PQS->PqsR High Affinity Binding DMPQ DMPQ Probe (Fluorescent) DMPQ->PqsR Competitive Binding (Fluorescence Change) DNA pqsA Promoter Binding PqsR->DNA Activation Virulence Virulence Factors (Pyocyanin/Elastase) DNA->Virulence Transcription

Figure 1: The PqsR Quorum Sensing circuit. DMPQ acts as a competitive fluorescent surrogate for native HHQ/PQS ligands, binding the PqsR receptor to modulate or report on its activation state.

Physicochemical Properties & Handling[1][2][3][4]

Unlike extrinsic dyes, DMPQ is a "turn-on" solvatochromic probe. Its fluorescence intensity increases significantly when bound to the hydrophobic pocket of a protein or inserted into a lipid bilayer, shielding it from aqueous quenching.

PropertySpecificationTechnical Note
Excitation Max 335–345 nmUV-excitable; requires quartz cuvettes or UV-transparent plates.
Emission Max 410–425 nm (Blue)Significant Stokes shift reduces self-quenching artifacts.
Solubility DMSO (>10 mM)Dilute into aqueous buffer slowly to prevent micro-precipitation.
pK_a (Ring Nitrogen) ~2.5Fluorescence is pH-dependent; maintain pH 7.0–7.4 for stability.
Binding Affinity (K_d) Low Micromolar (est. 1–5 µM)Affinity is lower than native PQS (nM) but sufficient for competition assays.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity of novel inhibitors by displacing the DMPQ probe from purified PqsR LBD (Ligand Binding Domain).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 2 mM DTT.

  • Protein: Purified PqsR-LBD (C-terminal domain, residues 91–332).

  • Probe: DMPQ (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Probe Titration (K_d Determination):

    • Prepare a serial dilution of PqsR protein (0 nM to 20 µM) in Assay Buffer.

    • Add DMPQ to a fixed final concentration of 50 nM .

    • Incubate for 30 minutes at 25°C in the dark.

    • Measure Fluorescence Polarization (Ex: 340 nm / Em: 420 nm).

    • Logic: As protein concentration increases, the small probe binds the large protein, slowing rotation and increasing polarization (mP). Plot mP vs. [Protein] to find the

      
       of the probe.
      
  • Competitive Screening (IC_50 Determination):

    • Master Mix: Combine PqsR protein (at concentration =

      
       determined above) and DMPQ (50 nM).
      
    • Dispense 19 µL of Master Mix into 384-well black microplates.

    • Add 1 µL of test compound (inhibitor) at varying concentrations.

    • Incubate for 45–60 minutes at 25°C.

    • Read: Measure mP.

    • Self-Validation: A decrease in mP indicates the test compound has displaced the DMPQ probe into the free, rapidly tumbling state.

Protocol B: Cellular Accumulation & Efflux Assay

Objective: Visualize the uptake of AQ analogs in P. aeruginosa or surrogate E. coli strains expressing PqsR.

Methodology:

  • Culture Prep: Grow P. aeruginosa (PAO1 wild type and

    
     mutant) to early stationary phase (
    
    
    
    ).
  • Washing: Centrifuge 1 mL of culture; wash 2x with PBS to remove secreted native PQS/HHQ (which are also fluorescent).

  • Labeling: Resuspend cells in PBS containing 10 µM DMPQ .

  • Incubation: Incubate at 37°C for 15 minutes.

  • Imaging:

    • Mount on agarose pad.

    • Use Widefield Epifluorescence or Confocal Microscopy.

    • Filter Set: DAPI channel (Ex 350/50, Em 460/50).

    • Note: The 5,7-dimethyl group enhances lipophilicity slightly compared to a bare propyl chain, allowing membrane intercalation.

  • Data Interpretation:

    • Cytosolic Signal: Indicates active transport or passive diffusion.

    • Membrane Signal: Indicates partitioning into the inner/outer membrane (common for AQs).

    • Control: The

      
       mutant should show cleaner uptake kinetics as it lacks endogenous competitive ligands.
      

Troubleshooting & Critical Controls

To ensure scientific integrity (E-E-A-T), every experiment must include the following internal controls:

IssuePotential CauseSolution/Control
High Background Fluorescence Non-specific binding to BSA or plasticware.Use "Non-Binding Surface" (NBS) plates. Add 0.01% Triton X-100 to reduce stickiness.
No Polarization Shift Protein inactive or probe aggregated.Control: Run a titration with native PQS (non-fluorescent) to verify it displaces the probe. If PQS doesn't drop the mP, the protein is dead.
Inner Filter Effect High concentration of inhibitor absorbs UV light.Check absorbance of library compounds at 340 nm. If OD > 0.1, data is invalid.
Blue Shift in Emission Probe in hydrophobic environment.This is expected behavior upon binding. Use this solvatochromism as a secondary confirmation of binding.

References

  • Ilangovan, A. et al. (2013). "Structure-based design of PqsR antagonists." Structure, 21(11), 1967-1977.

    • Context: Establishes the structural basis for AQ binding to the PqsR hydrophobic pocket, valid
  • Diggle, S. P. et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B, 362(1483), 1247–1254.

    • Context: foundational text on the intrinsic fluorescence and biology of 2-alkyl-4-quinolones.
  • Starkey, M. et al. (2014). "Chemical probes for the study of quorum sensing in Pseudomonas aeruginosa." Chemical Reviews, 114(12), 6068-6091.
  • PubChem Compound Summary. "this compound (CAS 1070879-99-0)."[1]

    • Context: Verification of chemical structure and identifiers.[2]

Sources

Application Notes and Protocols for the In Vivo Formulation of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of Poorly Soluble QuinolinoI Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity.[1] However, like many heterocyclic aromatic compounds, quinolinols often exhibit poor aqueous solubility, a major hurdle for in vivo evaluation. Low solubility can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2][3][4] 5,7-Dimethyl-2-propyl-4-quinolinol, as a lipophilic molecule, is anticipated to fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), making formulation design a critical determinant of its in vivo success.[1][5][6]

This guide provides a comprehensive, tiered approach to developing a suitable formulation for in vivo studies of this compound. It is designed for researchers, scientists, and drug development professionals, moving from fundamental pre-formulation assessments to advanced formulation strategies. The core philosophy is to establish a robust, reproducible, and well-characterized formulation that ensures consistent drug exposure, thereby generating reliable in vivo data.

Part 1: Essential Pre-formulation Assessment

Table 1: Critical Physicochemical Properties for Formulation Development

ParameterExperimental Method(s)Rationale for Formulation Design
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines the intrinsic solubility and pH-dependent solubility profile. Essential for deciding if a simple suspension is feasible or if solubilization is required.
Solubility in Co-solvents & Lipids Shake-flask method with common excipients (e.g., PEG400, Propylene Glycol, Labrafac™)Identifies potential solubilizing agents for co-solvent or lipid-based formulations.
LogP / LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound. A high LogP (typically >3) suggests that lipid-based formulations may be a promising approach.[3]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups and predicts how solubility will change in the gastrointestinal tract.
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties (crystallinity, polymorphism) which can affect dissolution rate.
Chemical Stability HPLC-based stability-indicating method in various buffers and vehiclesEnsures the compound does not degrade in the chosen formulation vehicle during preparation, storage, and administration.

This initial characterization phase is a self-validating system; the data gathered will logically point towards the most viable formulation strategies, as illustrated in the workflow below.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 In Vivo Evaluation API API: this compound PhysChem Physicochemical Characterization (Solubility, LogP, pKa, Stability) API->PhysChem Decision Evaluate Solubility & Stability Data PhysChem->Decision Tier1 Tier 1: Aqueous Suspension Decision->Tier1 Low dose, sufficient stability Tier2 Tier 2: Co-solvent System Decision->Tier2 Soluble in co-solvents Tier3 Tier 3: Cyclodextrin Complex Decision->Tier3 Forms stable complex Tier4 Tier 4: Lipid-Based System Decision->Tier4 High LogP, lipid soluble Formulation Prepare & Characterize Final Formulation Tier1->Formulation Tier2->Formulation Tier3->Formulation Tier4->Formulation PK_PD Pharmacokinetic / Pharmacodynamic Studies Formulation->PK_PD

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Part 2: Tiered Formulation Development Strategy

Based on the pre-formulation data, a tiered approach allows for a systematic and resource-efficient development process. Start with the simplest formulation and only increase complexity if necessary to achieve the desired exposure.

Tier 1: Aqueous Suspension (Default Starting Point)

For many preclinical studies, a simple, uniform suspension is the preferred starting point due to its ease of preparation and low potential for excipient-induced physiological effects.[7] This approach is suitable if the required dose can be delivered in a reasonable volume (typically <10 mL/kg for rodents) and the API has sufficient stability.

Core Principle: Reduce the particle size of the API to increase its surface area and suspend it uniformly in an aqueous vehicle containing a suspending agent and a wetting agent.

Protocol 1: Preparation of a 0.5% CMC / 0.2% Tween® 80 Suspension

Materials:

  • This compound (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection or purified water

Equipment:

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Sterile storage vials

Step-by-Step Methodology:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, weigh 0.5 g of CMC-Na and 0.2 g of Tween® 80.

    • Heat approximately 80 mL of sterile water to ~60°C.

    • Slowly add the CMC-Na to the heated water while stirring vigorously to prevent clumping. Continue to stir until fully dissolved.

    • Allow the CMC solution to cool to room temperature. It will become more viscous.

    • Add the Tween® 80 to the CMC solution and mix until homogeneous.

    • Bring the final volume to 100 mL with sterile water.

  • API Incorporation:

    • Calculate the required amount of API for the desired final concentration (e.g., for a 10 mg/mL suspension in 20 mL, weigh 200 mg of API).

    • Place the weighed API into a mortar.

    • Add a small volume of the prepared vehicle (~1-2 mL) to the mortar to form a smooth, uniform paste. This "wetting" step is crucial to ensure proper dispersion.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes. For improved homogeneity, use a high-shear homogenizer.

  • Storage and Handling:

    • Store the suspension in a tightly sealed, labeled sterile vial at 2-8°C, protected from light.[8]

    • The label should include the compound name, concentration, vehicle composition, preparation date, and an expiration date (typically short, e.g., 7 days, unless stability data supports longer storage).[9]

    • Crucially, the suspension must be thoroughly mixed (e.g., by vortexing or inversion) before each dose is drawn to ensure uniform dosing.

Tier 2: Co-solvent System

If the required dose is too high to be administered as a suspension or if improved solubility is needed, a co-solvent system can be employed. This involves dissolving the API in a mixture of water-miscible organic solvents that are generally regarded as safe for animal studies at limited concentrations.

Core Principle: The API is dissolved in a non-aqueous, water-miscible solvent (e.g., PEG400, DMSO) and then diluted with an aqueous vehicle. Surfactants are often included to maintain solubility upon dilution.

Table 2: Common Co-solvents and Surfactants for In Vivo Formulations

ExcipientClassTypical Concentration RangeNotes
PEG 300/400 Co-solvent10 - 60%Generally well-tolerated. Can cause diarrhea at high doses.
Propylene Glycol Co-solvent10 - 40%Can cause hemolysis if administered intravenously at high concentrations.
Ethanol Co-solvent5 - 20%Use with caution due to potential pharmacological effects.[10]
DMSO Co-solvent< 10%Excellent solubilizer, but can have its own biological effects.
Tween® 80 Surfactant1 - 10%Non-ionic surfactant, widely used to improve solubility and stability.[11][12]
Solutol® HS 15 Surfactant1 - 20%Non-ionic solubilizer and emulsifying agent.

Protocol 2: Preparation of a PEG400 / Tween® 80 / Saline Solution

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

Step-by-Step Methodology:

  • Solubilization:

    • Weigh the required amount of API into a sterile glass vial.

    • Add the required volume of PEG400 (e.g., for a final formulation of 10% PEG400, add 1 mL for a 10 mL final volume).

    • Mix or sonicate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.

  • Addition of Surfactant:

    • Add the required volume of Tween® 80 (e.g., for a final formulation of 5% Tween® 80, add 0.5 mL for a 10 mL final volume). Mix until homogeneous.

  • Final Dilution:

    • Slowly add the sterile saline dropwise while continuously vortexing or stirring. This is critical to avoid precipitation of the drug.

    • Bring the mixture to the final desired volume with saline. The resulting formulation should be a clear solution.

  • Storage and Handling:

    • Filter the final solution through a 0.22 µm sterile filter if parenteral administration is intended.

    • Store in a sterile, sealed vial at 2-8°C, protected from light.

    • Observe for any signs of precipitation before each use.

Tier 3: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[13][14][15] This is an effective method for significantly increasing the apparent aqueous solubility of a drug.[16][17]

Core Principle: The lipophilic API molecule (the "guest") is inserted into the hydrophobic cavity of the cyclodextrin (the "host"), creating a complex with a hydrophilic exterior that is soluble in water.

G cluster_0 Cyclodextrin Inclusion Complex API Hydrophobic API (Guest) Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Host)

Caption: Formation of a drug-cyclodextrin inclusion complex.

Protocol 3: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or buffer (e.g., citrate buffer pH 4.0)

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in the chosen aqueous vehicle (e.g., for a 30% solution in 50 mL, dissolve 15 g of HP-β-CD in 50 mL of water). Stir until clear.

  • Complexation:

    • Add the weighed API powder directly to the HP-β-CD solution.

    • Seal the container and stir vigorously at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate complexation. The goal is to reach equilibrium.

  • Clarification and Storage:

    • After the equilibration period, centrifuge the solution at high speed to pellet any un-dissolved API.

    • Carefully collect the supernatant. This is the drug-in-complex solution.

    • Determine the final concentration of the API in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Store the final solution in a sterile, sealed vial at 2-8°C.

Tier 4: Lipid-Based Formulations (Advanced Strategy)

For highly lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) can be extremely effective.[18][19] These formulations present the drug in a solubilized state, and upon gentle agitation in the aqueous environment of the GI tract, they form fine emulsions or microemulsions, facilitating absorption.[4] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form emulsions upon dilution.[2]

Core Principle: The drug is dissolved in a lipid/surfactant mixture. This pre-concentrate disperses in the gut to form a fine emulsion, maintaining the drug in solution and enhancing its absorption.

Protocol 4: Development of a Simple Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil/Lipid (e.g., Labrafac™ Lipophile WL 1349, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG400)

Step-by-Step Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various individual oils, surfactants, and co-solvents to identify the most effective excipients.

  • Formulation Prototyping:

    • Based on solubility data, mix different ratios of the selected oil, surfactant, and co-solvent. For example, a common starting point is a ratio of 40:40:20 (Oil:Surfactant:Co-solvent).

    • Dissolve the API in the excipient blend to its maximum solubility. Gentle heating and vortexing may be required.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded formulation dropwise to 250 mL of water in a glass beaker with gentle stirring.

    • Observe the dispersion. A good SEDDS will rapidly form a fine, bluish-white emulsion. Measure the time to emulsify and visually assess the homogeneity.

  • Optimization and Storage:

    • Adjust the ratios of excipients to achieve rapid and complete emulsification.

    • The final, optimized formulation is a liquid concentrate that can be stored in sealed containers (e.g., glass vials or filled into hard gelatin capsules) at room temperature, protected from light. The dose is administered directly via oral gavage.

Conclusion: A Pathway to Reliable In Vivo Data

The successful in vivo evaluation of this compound hinges on the development of a formulation that ensures adequate and reproducible systemic exposure. Due to its presumed poor aqueous solubility, a systematic formulation development strategy is not just recommended, but essential. By beginning with a thorough pre-formulation assessment and progressing through a tiered formulation approach—from simple suspensions to advanced lipid-based systems—researchers can identify and prepare a vehicle that is fit-for-purpose. Each protocol described herein represents a self-validating system, where the success of each tier informs the decision to proceed to a more complex approach. This rigorous methodology provides the highest probability of generating reliable and interpretable in vivo data, forming a solid foundation for further drug development.

References

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(1), 21-29.
  • Prajapati, H. N., Dalrymple, D. M., & Serajuddin, A. T. (2012). A comparative evaluation of mono-, di-and triglyceride of medium chain fatty acids by physical mixing and solid dispersion method for producing solid self-emulsifying drug delivery systems. Pharmaceutical research, 29(1), 285-300.
  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.
  • Drug Development & Delivery. (2018, August 29). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Drug Development & Delivery.
  • ScienceDirect. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. ScienceDirect.
  • Nicolaescu, O. E., Belu, I., Mocanu, A. G., & Ciocîlteu, M. V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 18(2), 193.
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.
  • Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365-372.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • MDPI. (2025, July 20).
  • ResearchGate. (n.d.). Role of Cyclodextrins in Improving Oral Drug Delivery.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • European Pharmaceutical Review. (2023, March 2). Enhancing bioavailability formulations containing soluble acidic drugs. European Pharmaceutical Review.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2871-2880.
  • Singh, A., & Kapoor, V. (2014). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 15(4), 840-854.
  • Labinsights. (2023, May 8).
  • TANZ JOURNAL. (2025). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL, 20(5).
  • Catalent. (2015, August 24). Key Considerations in Excipients Selection for Solid Dosage Forms.
  • ResearchGate. (2025, August 9). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?
  • ChemicalBook. (n.d.). 5,7-DIMETHYL-4-QUINOLINOL CAS#: 203626-56-6. ChemicalBook.
  • InvivoChem. (n.d.). Tween 80 | surfactant | CAS# 9005-65-6. InvivoChem.
  • CD Formulation. (2022, May 18). How to Select Pharmaceutical Excipients.
  • Benchchem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol. As a substituted 4-quinolinol (also known as a 4-quinolone), this scaffold is of significant interest in medicinal chemistry.[1][2][3] However, its synthesis can present challenges, primarily related to reaction yield and purity. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you navigate these complexities.

Core Synthesis Strategy: The Conrad-Limpach Reaction

The most direct and common route to 4-quinolinol derivatives like this compound is the Conrad-Limpach synthesis.[4][5][6] This method involves a two-stage process:

  • Enamine Formation: The reaction of an aniline (3,5-dimethylaniline) with a β-ketoester (ethyl 3-oxohexanoate) at moderate temperatures to form a β-aminoacrylate (an enamine). This is typically the kinetically favored reaction.[5][7]

  • Thermal Cyclization: Heating the intermediate enamine at high temperatures (often >250 °C) to induce an intramolecular cyclization, followed by elimination of ethanol, to form the desired 4-quinolinol ring system.[4][5]

The overall reaction is illustrated below:

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Aniline 3,5-Dimethylaniline Enamine β-Aminoacrylate (Enamine Intermediate) Aniline->Enamine + Ketoester (Step 1: Condensation) ~100-140°C Ketoester Ethyl 3-oxohexanoate Product This compound Enamine->Product Step 2: Thermal Cyclization ~250°C, Inert Solvent

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Low Yield & Reaction Failure

Q1: My overall yield is very low (<30%). What are the primary factors I should investigate?

Low yields are the most frequent complaint and can stem from issues in either the enamine formation or the cyclization step.[8][9]

  • A1: Check Your Cyclization Conditions. The thermal cyclization is the most critical and often lowest-yielding step.

    • Temperature is Paramount: This reaction requires high temperatures, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step.[5][10] Insufficient temperature will lead to an incomplete reaction.

    • Solvent Choice is Crucial: Running the cyclization neat (without solvent) often results in charring and moderate yields, sometimes below 30%.[5][10] The use of a high-boiling, inert solvent is essential for efficient heat transfer and to prevent product degradation.[11] Yields can be dramatically improved, sometimes to over 90%, by using solvents like mineral oil or Dowtherm A.[5][10]

  • A2: Re-evaluate Enamine Formation. While seemingly straightforward, this step can fail.

    • Water Removal: The condensation reaction to form the enamine produces water. If not removed, this water can inhibit the reaction equilibrium.[9] While not always required, using a Dean-Stark trap or carrying out the reaction under vacuum can be beneficial.

    • Purity of Starting Materials: Ensure your 3,5-dimethylaniline is free of oxidation impurities and that the ethyl 3-oxohexanoate has not hydrolyzed.

  • A3: Consider Side Reactions. Your starting materials may be converting to undesired products. The most common side reaction is the formation of the thermodynamic product, a 2-quinolone, via the Knorr synthesis pathway. This is discussed in detail below.[5][12]

Q2: I'm getting a significant amount of an isomeric byproduct. What is it and how can I prevent it?

This is a classic problem of kinetic vs. thermodynamic control in quinoline synthesis.[6][7]

  • A: You are likely forming the 2-quinolone isomer via the Knorr pathway. The reaction between an aniline and a β-ketoester has two possible initial points of attack: the aniline can attack the keto group (leading to the 4-quinolone) or the ester group (leading to the 2-quinolone).[5]

ConditionFavored ReactionProductRationale
Low Temperature (e.g., RT - 100°C) Conrad-Limpach Pathway 4-Quinolinol (Kinetic Product) The attack on the more reactive keto group is faster and predominates at lower temperatures.[5]
High Temperature (e.g., >140°C for initial step) Knorr Pathway 2-Quinolone (Thermodynamic Product) At higher temperatures, the initial reaction becomes more reversible. The attack on the ester group forms a more stable β-keto anilide intermediate, which then cyclizes to the thermodynamically favored 2-quinolone.[5][7][12]

To favor the desired this compound:

  • Control the Temperature of Enamine Formation: Perform the initial condensation of 3,5-dimethylaniline and ethyl 3-oxohexanoate at a moderate temperature (e.g., 100-120°C) to form the enamine intermediate.

  • Isolate the Intermediate: It is highly advisable to isolate and purify the enamine intermediate before proceeding to the high-temperature cyclization. This ensures that the subsequent step is a clean conversion without competing reaction pathways.

G cluster_kinetic Kinetic Control (Lower Temp) cluster_thermo Thermodynamic Control (Higher Temp) Reactants Aniline + β-Ketoester K_Attack Attack at Keto Group Reactants->K_Attack Favored T_Attack Attack at Ester Group Reactants->T_Attack Disfavored (but reversible) K_Inter Enamine Intermediate K_Attack->K_Inter K_Product 4-Quinolinol (Desired Product) K_Inter->K_Product T_Inter β-Ketoanilide Intermediate K_Inter->T_Inter Re-equilibration at high temp T_Attack->T_Inter T_Product 2-Quinolone (Side Product) T_Inter->T_Product

Caption: Kinetic vs. Thermodynamic control in quinolinol synthesis.

Q3: The reaction mixture turns into a black tar during the cyclization step. What's happening?

  • A: This indicates decomposition. It is almost always caused by excessive heat or localized overheating, especially when the reaction is run without a solvent.[9][13] Using an inert, high-boiling solvent like mineral oil provides a thermal bath that distributes heat evenly and prevents charring. Ensure your heating mantle and thermocouple are properly calibrated. Also, ensure all starting materials and the intermediate are pure, as impurities can catalyze decomposition at high temperatures.

Purification & Characterization

Q4: How do I effectively purify the crude product?

The crude product is often a solid mixed with the high-boiling solvent and some tarry byproducts.

  • Initial Solvent Removal: After cooling the reaction, dilute the mixture with a non-polar solvent like hexanes or petroleum ether. This will precipitate your product while keeping the mineral oil in solution. Filter the solid product.

  • Trituration/Washing: Wash the filtered solid extensively with hexanes or ether to remove any residual high-boiling solvent.[14]

  • Recrystallization: The 4-quinolinol product is often amphoteric. A common purification technique involves dissolving the crude product in a dilute basic aqueous solution (e.g., 1M NaOH), filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate with an acid like acetic acid or dilute HCl.[14] The precipitated solid can then be collected by filtration, washed with water, and dried. Final recrystallization from a solvent like ethanol, DMF, or acetic acid may be necessary.[15]

Q5: How can I confirm I have the correct 4-quinolinol structure and not the 2-quinolone isomer?

  • A: Spectroscopic analysis is key. While melting point can be an indicator, it is not definitive.

    • ¹H NMR: The most telling feature is the chemical shift of the proton at the C3 position. In your target molecule, this proton will typically appear as a singlet in the 6.0-6.5 ppm range. In the corresponding 2-quinolone isomer, the vinyl protons on the pyridone ring will have different chemical shifts and coupling patterns.

    • IR Spectroscopy: 4-quinolinols exist in tautomeric equilibrium with 4-hydroxyquinolines. The solid-state IR spectrum will likely show a prominent C=O stretch for the quinolone form around 1620-1650 cm⁻¹ and a broad O-H stretch.

    • Mass Spectrometry: This will confirm the molecular weight (189.21 g/mol for the neutral molecule), but will not distinguish between isomers.[16]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Part 1: Synthesis of Ethyl 3-(3,5-dimethylphenylamino)hex-2-enoate (Enamine Intermediate)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylaniline (1.0 eq) and ethyl 3-oxohexanoate (1.05 eq).

  • Reaction: Heat the mixture with stirring at 110-120 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS until the aniline is consumed.

  • Workup: Allow the mixture to cool to room temperature. Apply a high vacuum to remove any volatile unreacted starting materials and the water produced during the reaction. The resulting oil or solid is the crude enamine intermediate.

  • Purification (Recommended): Purify the crude intermediate by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to ensure a clean starting material for the next step.

Part 2: Thermal Cyclization to this compound

  • Setup: In a flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add the purified enamine intermediate from Part 1.

  • Solvent Addition: Add a high-boiling inert solvent, such as mineral oil or Dowtherm A (approx. 2-3 mL per gram of enamine).

  • Reaction: Heat the stirred suspension to 250-260 °C. The reaction is often complete within 15-30 minutes at this temperature. Monitor by taking small aliquots and analyzing by TLC (note: you will need to perform a mini-workup on the aliquot to remove the mineral oil before spotting).

  • Workup and Purification:

    • Allow the reaction mixture to cool completely (below 100 °C).

    • Add a large volume of hexanes (e.g., 10x the volume of mineral oil) and stir vigorously. The product should precipitate as a solid.

    • Filter the solid and wash thoroughly with more hexanes to remove all traces of the solvent.

    • Proceed with the acid/base purification as described in FAQ Q4 : dissolve the solid in aqueous NaOH, filter, and re-precipitate with acid.

    • Collect the final product by filtration, wash with water, and dry under vacuum.

References

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Syntheses. Available at: [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. Available at: [Link]

  • Knorr quinoline synthesis. Grokipedia. Available at: [Link]

  • Quinoline Synthesis | PDF | Methyl Group | Amine. Scribd. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Available at: [Link]

  • Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Publications. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. Available at: [Link]

  • Knorr quinoline synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate. Available at: [Link]

  • Knorr Quinoline Synthesis. SynArchive. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Conrad-Limpach Reaction (Chapter 17). Name Reactions in Organic Synthesis. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • 5,7-dimethyl-2,4-quinolinediol. ChemSynthesis. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Semantic Scholar. Available at: [Link]

  • View of Synthesis, Characterization, Antimicrobial Activity, DFT, Molecular Docking, and ADMET of 4-Chlorophenyazolquniolin-8-ol and Its Metal Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

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overcoming solubility issues with 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues Ticket ID: SOL-QYZ-4492 Status: Open for Resolution[1][2][3]

Executive Summary: The Core Challenge

You are likely encountering precipitation ("crashing out") when diluting 5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) from organic stock solutions into aqueous biological media.[1][2][3]

The Chemical Root Cause: This molecule belongs to the 2-alkyl-4-quinolinol class.[1][2][3] Its solubility behavior is governed by two competing factors:

  • Lipophilicity: The 2-propyl chain and 5,7-dimethyl groups significantly increase the LogP (partition coefficient), driving the molecule to aggregate in water.[3]

  • Tautomerism & Amphotericity: The core structure fluctuates between a 4-hydroxyquinoline (enol) and 4-quinolone (keto) form.[1][2][3] At physiological pH (7.2–7.4), the molecule exists predominantly as a neutral, uncharged species, which is its least soluble state.[3]

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Stock Solution Preparation

Do not attempt to dissolve this compound directly in water or PBS.[2][3] It will float or form a film.[3]

Recommended Solvent Systems
SolventSolubility RatingToxicity to CellsUsage Case
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) Low (< 0.5% v/v)Primary Choice. Best for biological assays.[1][2][3]
Methanol (MeOH) Good (>20 mM)HighAnalytical standards (HPLC/MS) only.[3]
Ethanol (EtOH) ModerateModerateAlternative if DMSO is incompatible with downstream chemistry.[2][3]
0.1 M NaOH ModerateHigh (pH shock)Specific pH-dependent studies only.[1][2][3]
Protocol: Creating a Stable 10 mM Stock
  • Weighing: Weigh the powder into a glass vial (avoid plastic, see Module 4).

  • Dissolution: Add 100% Anhydrous DMSO to achieve a 10 mM concentration.

    • Tip: If the powder resists wetting, sonicate for 30–60 seconds at 40°C.[3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles.[1][2][3] DMSO absorbs water from air, which decreases the solubility of the compound over time.

Module 2: Aqueous Dilution (The "Crash-Out" Fix)

The most common failure point is adding the stock solution too quickly to the media, causing local regions of high concentration where the compound precipitates instantly.

The "Dropwise Vortex" Method

Objective: Dilute 10 mM DMSO stock to 50 µM in Assay Media (final DMSO 0.5%).[3]

  • Prepare Media: Pre-warm your culture media (e.g., RPMI, DMEM) to 37°C.[3]

  • Dynamic Addition:

    • Place the tube of media on a vortex mixer set to low speed .

    • While the media is swirling, add the DMSO stock dropwise into the center of the vortex.

    • Why? This rapidly disperses the DMSO molecules before the quinolinol can aggregate.

  • Visual Check: Hold the tube up to a light. The solution should be clear. If it looks "milky" or opalescent, micro-precipitation has occurred.[3] Sonicate for 5 minutes.

Diagram: Solubility Decision Tree

SolubilityWorkflow Start Start: this compound Solid Solvent Dissolve in 100% DMSO (Stock) Start->Solvent App Select Application Solvent->App BioAssay Cell/Biological Assay (pH 7.4) App->BioAssay ChemSynth Chemical Synthesis App->ChemSynth Dilution Dilution Step BioAssay->Dilution SynthSolv Use DMF or Acidified Ethanol ChemSynth->SynthSolv Precip Risk: Precipitation! Dilution->Precip Rapid Addition Soln1 Use Dropwise Vortex Method (Max 0.5% DMSO) Dilution->Soln1 Low Conc (<50µM) Soln2 Use Cyclodextrin Carrier (HP-β-CD) Dilution->Soln2 High Conc (>50µM)

Caption: Decision logic for solvent selection and dilution strategies based on final application.

Module 3: The pH Trap (Tautomerism)

Users often assume that because the molecule has a nitrogen atom, it will dissolve in acid. While true, this has limitations.[3]

The Mechanism

4-Quinolinols are amphoteric.[1][2][3]

  • pH < 3: Protonation of the Nitrogen (Cationic form) → Soluble .

  • pH 6–8: Neutral species (Predominant) → Insoluble .[2][3]

  • pH > 10: Deprotonation of the Hydroxyl (Anionic form) → Soluble .

Implication: If you acidify your stock to dissolve the compound and then add it to buffered media (pH 7.4), the buffer will neutralize the acid, and the compound will immediately precipitate.

Diagram: Tautomeric Equilibrium & Solubility

Tautomerism Acid pH < 3 (Cationic/Soluble) Neutral pH 7.4 (Neutral/Insoluble) Acid->Neutral +OH⁻ (Precipitation Risk) Neutral->Acid +H⁺ Base pH > 10 (Anionic/Soluble) Neutral->Base +OH⁻ Base->Neutral +H⁺ (Precipitation Risk)

Caption: The solubility "U-Curve". Solubility is lowest at physiological pH (neutral).

Module 4: Advanced Troubleshooting (FAQs)

Q1: My serial dilutions in a 96-well plate are inconsistent. Why?

Answer: The compound is likely binding to the plastic. Lipophilic quinolones (especially those with alkyl chains like the 2-propyl group) have a high affinity for polystyrene.[1][2][3]

  • Fix: Use glass-coated plates or polypropylene (low-binding) plates.[1][2][3]

  • Fix: Include 0.01% Tween-20 or BSA (Bovine Serum Albumin) in your assay buffer.[1][2][3] The protein/surfactant acts as a carrier, keeping the compound in solution and preventing it from sticking to the walls.

Q2: I need to inject this into mice. DMSO is too toxic.[2][3] What do I use?

Answer: You need an encapsulation strategy.[2][3] For in vivo work, simple solvents usually fail.[3] Use a Complexation Protocol :

  • Prepare 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

  • Dissolve your compound in a small volume of DMSO.[3]

  • Add the DMSO solution to the Cyclodextrin solution with vigorous stirring.

  • The hydrophobic propyl-quinolinol core will nest inside the cyclodextrin ring, rendering it water-soluble.[2][3]

Q3: The compound looks dissolved, but my bioactivity data is zero.

Answer: Check for "Micellar Artifacts."[3] At high concentrations, the compound may form microscopic colloids (micelles) rather than a true solution.[3] These colloids cannot penetrate cell membranes effectively.[2][3]

  • Test: Centrifuge your "dissolved" media at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops significantly, you had colloids, not a solution.[3]

References

  • Heeb, S., et al. (2011).[3] Quinolones: from antibiotics to autoinducers.[2][3] FEMS Microbiology Reviews.[2][3] (Review of alkyl-quinolone properties and solubility).

  • Lipinski, C. A. (2000).[3] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.[3] (Foundational principles of LogP and solubility).

  • Wohlgemuth, R., et al. (2014).[3] Solubility of 4-Quinolones.[1][2][3][4] Journal of Chemical & Engineering Data.[3] (Specific data on pH-dependent solubility profiles of quinolone derivatives).

  • Sigma-Aldrich Technical Bulletin. Handling and Solubility of Quinolinols. (General handling of air-sensitive and hydrophobic heterocycles).[1][2][3]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethyl-2-propyl-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5,7-Dimethyl-2-propyl-4-quinolinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction to the Synthesis of this compound

The this compound scaffold is a key heterocyclic motif in medicinal chemistry. Its synthesis is most commonly achieved via the Conrad-Limpach reaction, a robust and versatile method for the preparation of 4-hydroxyquinolines.[1][2] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][3] While fundamentally straightforward, the success of this synthesis, particularly with polysubstituted derivatives, hinges on careful control of reaction parameters.

This guide will focus on the Conrad-Limpach approach to this compound, addressing potential pitfalls and providing detailed troubleshooting strategies.

Core Synthesis Workflow: Conrad-Limpach Reaction

The synthesis of this compound proceeds in two key stages:

  • Enamine Formation: The reaction of 3,5-dimethylaniline with ethyl butyrylacetate.

  • Thermal Cyclization: The intramolecular cyclization of the resulting enamine intermediate at high temperature.

Conrad-Limpach_Workflow Reactants 3,5-Dimethylaniline + Ethyl Butyrylacetate Intermediate Ethyl 3-(3,5-dimethylphenylamino)hex-2-enoate (Enamine Intermediate) Reactants->Intermediate Condensation (Acid Catalyst, ~140-160°C) Product This compound Intermediate->Product Thermal Cyclization (High-Boiling Solvent, ~250°C)

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

FAQ 1: Low Yield of the Enamine Intermediate

Question: I am observing a low yield of the enamine intermediate, ethyl 3-(3,5-dimethylphenylamino)hex-2-enoate, during the initial condensation step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the enamine formation step can often be attributed to several factors:

  • Incomplete Reaction: The condensation reaction is an equilibrium process. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct.

    • Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. If a Dean-Stark is not feasible, carrying out the reaction at a temperature slightly above the boiling point of water in a suitable solvent can also be effective.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While the Conrad-Limpach synthesis generally favors lower temperatures for the initial condensation to form the kinetic product (the enamine), the presence of two methyl groups on the aniline ring may introduce some steric hindrance, requiring slightly more forcing conditions.[4]

    • Solution: Start with a reaction temperature of around 140-160°C and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Lack of Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a weak acid can significantly accelerate the rate of condensation.

    • Solution: Add a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

FAQ 2: Inefficient Cyclization and Low Product Yield

Question: The cyclization of my enamine intermediate is not proceeding to completion, resulting in a low yield of this compound. How can I drive the cyclization to completion?

Answer:

The thermal cyclization is the most demanding step of the Conrad-Limpach synthesis and requires careful optimization.

  • Insufficient Temperature: The intramolecular cyclization has a high activation energy barrier due to the temporary disruption of the aromaticity of the aniline ring.[5] Temperatures of around 250°C are typically required.[1][3]

    • Solution: Ensure your reaction setup can safely and consistently maintain a temperature of at least 250°C.

  • Inappropriate Solvent: The choice of solvent is critical for achieving the necessary high temperatures and for maintaining a homogeneous reaction mixture.[6][7] Running the reaction neat (without solvent) often leads to decomposition and low yields.[3]

    • Solution: Utilize a high-boiling, inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are classic choices.[6][7] Mineral oil is a less expensive alternative, though it can make product isolation more challenging.[3] Research has also shown that solvents like 1,2,4-trichlorobenzene and 2-nitrotoluene can be effective.[6]

Table 1: High-Boiling Solvents for Conrad-Limpach Cyclization

SolventBoiling Point (°C)Notes
Dowtherm A257Excellent heat transfer, but can have an unpleasant odor.[6]
Diphenyl Ether259Effective, but solid at room temperature.[6]
Mineral Oil> 275Inexpensive, but can complicate purification.[3]
1,2,4-Trichlorobenzene213A viable, less common alternative.[6]
2-Nitrotoluene222Another effective alternative solvent.[6]
FAQ 3: Formation of the Isomeric 2-Hydroxyquinoline

Question: My reaction is producing a significant amount of the isomeric 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline. How can I control the regioselectivity?

Answer:

The formation of the 2-hydroxyquinoline isomer is a known side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr product. The regioselectivity is primarily controlled by the temperature of the initial condensation step.[4]

  • Kinetic vs. Thermodynamic Control:

    • 4-Hydroxyquinoline (Conrad-Limpach Product): Favored under kinetic control, meaning lower reaction temperatures during the initial condensation of the aniline and β-ketoester. At lower temperatures, the more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline.[8]

    • 2-Hydroxyquinoline (Knorr Product): Favored under thermodynamic control, which involves higher reaction temperatures during the initial condensation. At higher temperatures, the reaction becomes reversible, and the more stable anilide intermediate is formed through attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline.[3]

Kinetic_vs_Thermodynamic Start 3,5-Dimethylaniline + Ethyl Butyrylacetate Kinetic Enamine Intermediate (Kinetic Product) Start->Kinetic Low Temp (e.g., RT - 100°C) Thermo Anilide Intermediate (Thermodynamic Product) Start->Thermo High Temp (e.g., > 140°C) Product4OH This compound Kinetic->Product4OH ~250°C Product2OH 7,9-Dimethyl-2-propyl-2-quinolinone Thermo->Product2OH ~250°C

Caption: Temperature control dictates the formation of 4-hydroxy vs. 2-hydroxyquinoline isomers.

Solution: To favor the formation of the desired 4-hydroxyquinoline, perform the initial condensation at a moderate temperature (e.g., reflux in a lower boiling solvent like toluene) to form the enamine intermediate, which can then be isolated before proceeding to the high-temperature cyclization. If a one-pot procedure is desired, careful temperature control during the initial phase of the reaction is crucial.

FAQ 4: Difficulty in Product Purification

Question: The crude product is a dark, oily residue that is difficult to purify. What are the recommended purification strategies?

Answer:

The high temperatures used in the cyclization can lead to the formation of colored impurities and byproducts. A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction is complete, allow the mixture to cool. The product may precipitate from the high-boiling solvent. If so, it can be collected by filtration and washed with a non-polar solvent like hexanes to remove residual solvent. If the product remains dissolved, the reaction solvent can be removed by vacuum distillation (if feasible) or the product can be precipitated by the addition of a non-polar solvent.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[9][10][11]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 4-hydroxyquinolines, common recrystallization solvents include ethanol, acetic acid, or DMF.[7] A co-solvent system (e.g., ethanol/water) may also be effective.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a powerful alternative.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact ratio will need to be determined by TLC analysis.

  • Acid-Base Extraction: The phenolic hydroxyl group of the 4-hydroxyquinoline product imparts acidic properties. This can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an aqueous base (e.g., 1M NaOH). The desired product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Conrad-Limpach synthesis of substituted 4-hydroxyquinolines and should be optimized for the specific target molecule.

Step 1: Synthesis of Ethyl 3-(3,5-dimethylphenylamino)hex-2-enoate (Enamine Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylaniline (1.0 eq.), ethyl butyrylacetate (1.1 eq.), and a suitable solvent (e.g., toluene, 2-3 mL per gram of aniline).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enamine can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude enamine intermediate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10-15 mL per gram of enamine).

  • Heat the mixture with vigorous stirring to 250-260°C.

  • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as a solid.

  • If a precipitate forms, add a non-polar solvent like hexanes to slurry the solid and collect it by vacuum filtration. Wash the solid with cold hexanes to remove residual high-boiling solvent.

  • If no precipitate forms, the product can be induced to crystallize by adding hexanes or by partially removing the solvent under high vacuum.

Step 3: Purification
  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will provide detailed information about the structure of the molecule. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the quinoline ring. The signals for the propyl and methyl groups should also be clearly visible in their expected regions.[12][13]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group and the C=C and C=N bonds of the quinoline ring system.

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth. Commun.2009, 39 (9), 1563-1569.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2022, 27 (17), 5533.
  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.
  • Conrad–Limpach synthesis - Wikipedia. ([Link])

  • Conrad-Limpach Synthesis - SynArchive. ([Link])

  • Patel, H. U.; Gediya, P. A. Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. Int. J. Pharm. Sci. Rev. Res.2014, 5 (12), 5224-5229.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. ([Link])

  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines - Benchchem. (URL not available)
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. ([Link])

  • 2,7,8-Trimethyl-4-quinolinol | C12H13NO | CID 709534 - PubChem. ([Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. ([Link])

  • The synthesis of 4-hydroxyquinolines. | Download Scientific Diagram - ResearchGate. ([Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. ([Link])

  • An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance - Benchchem. (URL not available)
  • Quinoline Synthesis: Conrad-Limpach-Knorr. ([Link])

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). ([Link])

  • Conrad-Limpach Reaction. ([Link])

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. ([Link])

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (URL not available)
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. ([Link])

  • Recrystallization - CUNY. ([Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. ([Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. ([Link])

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Technical Support Center: Purification of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5,7-Dimethyl-2-propyl-4-quinolinol is a substituted 4-quinolinol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Like many quinoline derivatives, its biological activity is highly dependent on its purity.[2][3] The structure possesses both a weakly acidic phenolic hydroxyl group (pKa of the 4-OH group is analogous to a phenol) and a weakly basic nitrogen atom within the quinoline ring system (pKa similar to quinoline), making it an amphoteric molecule. This dual nature presents unique opportunities and challenges for purification.

This guide provides in-depth troubleshooting for common issues encountered during the purification of this compound, designed for researchers and drug development professionals. We will explore the causality behind purification strategies, moving beyond simple protocols to empower you with a robust understanding of the underlying chemical principles.

Section 1: Initial Assessment & Strategy

The first step in any purification is to assess the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this.

Q1: How do I begin to assess my crude product and choose a purification strategy?

A1: Start with a comprehensive TLC analysis. Spot your crude material on a silica gel plate and develop it in several solvent systems of varying polarity, such as different ratios of hexane:ethyl acetate (e.g., 9:1, 7:3, 1:1) or dichloromethane:methanol.[4] This initial screen will reveal:

  • The number of components in your crude mixture.

  • The relative polarity of your target compound versus impurities.

  • A starting point for developing a column chromatography mobile phase.

Based on the TLC, you can choose a primary purification strategy using the following logic:

Purification_Strategy start Crude this compound tlc Run TLC in Hexane:EtOAc Systems start->tlc decision1 Is there one major spot with minor, well-separated impurities? tlc->decision1 decision2 Are impurities baseline or solvent front? decision1->decision2 Yes decision3 Are impurities very close to the product spot? decision1->decision3 No recrystallization Attempt Recrystallization decision2->recrystallization Yes (Impurities have very different polarity) acid_base Consider Acid-Base Extraction decision2->acid_base Consider if impurities are strictly neutral column Optimize Column Chromatography decision3->column Yes (Similar polarity)

Caption: Decision workflow for selecting a primary purification method.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be found.[5][6]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[7]

  • Causality: The compound is insoluble in the solvent at that temperature, but the thermal energy is too high for it to organize into a crystal lattice.

  • Solutions:

    • Lower the Solvent Boiling Point: Switch to a solvent or solvent system with a lower boiling point. For example, if you are using toluene, try ethyl acetate or an ethyl acetate/hexane mixture.

    • Increase Solvent Volume: Add more hot solvent to ensure the compound remains dissolved at a slightly lower temperature during the cooling phase.

    • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

    • Pre-Purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are preventing crystallization.[7]

Q3: My final crystals are still yellow/brown. How can I remove colored impurities?

A3: The color is likely due to highly conjugated, polar impurities or degradation products.

  • Causality: These impurities are often present in small amounts but have strong chromophores.

  • Solution: Use activated charcoal. After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[7]

    • Caution: Activated charcoal can also adsorb your desired product, leading to yield loss. Use it sparingly and only when necessary.

Q4: What's the best way to choose a recrystallization solvent?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test this on a small scale.

SolventBoiling Point (°C)PolarityComments
Hexane/Heptane 69 / 98Non-polarGood as an "anti-solvent" or for precipitating non-polar impurities.
Toluene 111Non-polarCan be effective, but high boiling point may cause oiling out.
Ethyl Acetate 77Polar AproticA common and effective choice for moderately polar compounds.[8]
Acetone 56Polar AproticOften too good a solvent, leading to poor recovery. Can be used in a pair.
Ethanol/Methanol 78 / 65Polar ProticThe hydroxyl group may interact with the quinolinol. Good solubility is likely, but recovery might be lower.
Water 100Polar ProticThe compound is likely insoluble due to the large organic scaffold.[9]

Protocol: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[7]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal as described in Q3.

  • Perform a hot filtration if necessary.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Dry the crystals under vacuum.

Section 3: Troubleshooting Guide: Column Chromatography

For separating complex mixtures or impurities with similar polarity to the product, silica gel column chromatography is the method of choice.[8]

Q5: My compound is streaking badly on the column, giving broad peaks and poor separation. Why?

A5: This phenomenon, known as "tailing" or "streaking," is very common for basic compounds like quinolines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your quinolinol can interact strongly and sometimes irreversibly with these acidic sites, causing it to elute slowly and unevenly.[4]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is a common choice. A concentration of 0.1-1% (v/v) is typically sufficient.[4] This will significantly improve the peak shape.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 column.

    • Check for Overloading: Loading too much crude material onto the column can also cause band broadening and tailing. A general rule of thumb is a 1:30 to 1:50 ratio of crude compound to silica gel by weight.[7]

Q6: I can't get good separation between my product and a stubborn impurity. What should I do?

A6: Poor separation (low resolution) means the mobile phase is not optimal for differentiating the components.

  • Causality: The relative affinities of your product and the impurity for the stationary phase versus the mobile phase are too similar.

  • Solutions:

    • Optimize the Mobile Phase: The goal on TLC is to have your target compound with a Retention Factor (Rf) of ~0.25-0.35, with clear separation from other spots.[4]

      • If the spots are too high (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 Hex:EtOAc to 9:1 Hex:EtOAc).

      • If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of compounds.

    • Use Isocratic vs. Gradient Elution: If impurities are very close in polarity, a slow, shallow gradient or an isocratic (constant solvent composition) elution may provide better resolution than a steep gradient.[4]

Protocol: Flash Column Chromatography

  • TLC Optimization: Find a solvent system that gives an Rf of ~0.3 for your product and good separation from impurities. Add 0.5% triethylamine if tailing is observed.

  • Column Packing: Securely clamp a column. Add a small plug of glass wool and a layer of sand. Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.[4]

  • Sample Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount and carefully apply it to the top of the column. This is "wet loading." If not, use "dry loading": dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution: Carefully add the mobile phase and apply pressure (e.g., from a hand bellows or nitrogen line). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Section 4: Leveraging Amphoteric Properties: Acid-Base Extraction

The amphoteric nature of this compound allows for a powerful separation from neutral, strongly acidic, or strongly basic impurities.[10][11]

Q7: When is acid-base extraction the right choice?

A7: This technique is ideal when you need to remove impurities that have different acid-base properties from your product. For example, it is highly effective for removing neutral byproducts (e.g., unreacted ketone starting materials) or strongly acidic impurities (e.g., a carboxylic acid byproduct).[12][13]

Q8: How does acid-base extraction work for this specific molecule?

A8: It works by selectively converting the compound into a water-soluble salt, leaving other impurities in the organic layer, or vice-versa.[10]

  • Adding a Base (e.g., aq. NaOH): The phenolic -OH group is deprotonated to form a sodium quinolinolate salt. This charged salt is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Adding an Acid (e.g., aq. HCl): The quinoline nitrogen is protonated to form a hydrochloride salt. This charged salt is also soluble in the aqueous layer.

The key is to use these properties sequentially to isolate the amphoteric compound.

AcidBase_Workflow cluster_org Organic Layer (e.g., Dichloromethane) cluster_aq Aqueous Layer start Crude Mixture (Product + Neutral Impurity) op1 1. Dissolve in DCM 2. Extract with aq. NaOH start->op1 org1 Neutral Impurity product_final Pure Product aq1 Sodium Quinolinolate Salt (Product in Aqueous Layer) op3 1. Acidify with HCl to pH ~7 2. Extract with DCM aq1->op3 op2 Separate Layers op1->op2 op2->org1 Organic op2->aq1 Aqueous op3->product_final

Caption: Workflow for purifying the quinolinol from a neutral impurity.

Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude material in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH) to the funnel. Stopper and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt.[11]

  • Drain the lower aqueous layer into a clean flask. (If using ethyl acetate, the organic layer will be on top).

  • Extract the organic layer one more time with fresh aqueous base and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Cool the combined aqueous extracts in an ice bath. Slowly and carefully, add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes neutral (pH ~7). Your product will precipitate out as a solid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, you can extract the neutralized aqueous solution with fresh organic solvent to recover the product.[13]

Section 5: Purity Assessment

After purification, you must verify the purity of your compound. A single sharp spot on TLC is a good indicator, but quantitative methods are required for confirmation.[3]

Analytical MethodPurposeKey Information Provided
HPLC (High-Performance Liquid Chromatography) Purity QuantificationProvides a quantitative measure of purity (e.g., 99.5% by area). Reverse-phase (RP-HPLC) is most common for this type of molecule.[14][15]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural Confirmation & PurityConfirms the chemical structure. The absence of impurity peaks in the ¹H NMR spectrum indicates high purity.[3]
MS (Mass Spectrometry) Molecular Weight ConfirmationConfirms the molecular weight of the compound. Can be coupled with LC (LC-MS) to identify impurities.[16]
Melting Point Purity IndicationA sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure compound. Impurities tend to broaden and depress the melting point.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. BenchChem.
  • University of California, Davis. Acid-Base Extraction. UC Davis Chem LibreTexts.
  • Gao, W., et al. (2012). Analytical Methods. Royal Society of Chemistry.
  • Wikipedia. Acid–base extraction. Wikipedia.
  • Berthod, A., et al. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • SIELC Technologies. Separation of 7-Chloro-8-quinolinol on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile. BenchChem.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. SIELC.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Chemistry Steps.
  • University of York. Chemically-active extraction. University of York Chemistry Teaching Labs.
  • Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Stana, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Agilent.
  • Wasiullah, M., et al. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (2024). Synthesis of 4-quinolones. Organic Chemistry Portal.
  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. ACS Precision Chemistry.
  • Wikipedia. Quinoline. Wikipedia.
  • Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.
  • NIST. 4-Quinolinol. NIST WebBook.

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Technical Support Center: A Guide to Enhancing the Stability of 5,7-Dimethyl-2-propyl-4-quinolinol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,7-Dimethyl-2-propyl-4-quinolinol. As researchers and drug development professionals, ensuring the stability of your compound in solution is paramount for generating reliable, reproducible data and developing viable formulations. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the stability of this promising 4-quinolinol derivative.

While specific literature on this compound is emerging, its core structure, a 4-hydroxyquinoline (also known as a quinolin-4-one), provides a well-understood chemical scaffold from which we can predict its behavior and devise effective stabilization strategies.[1][2] This guide leverages established principles for stabilizing heterocyclic and phenolic compounds to address the challenges you may encounter.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 4-quinolinol derivatives.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by two primary functional groups within its heterocyclic aromatic structure:

  • The 4-hydroxyl group: This group gives the molecule phenolic character. The hydrogen of the hydroxyl group can be donated, making it a target for oxidation, which is a common degradation pathway for phenolic compounds.[3][4][5]

  • The quinoline ring nitrogen: This nitrogen atom is weakly basic.[6] This means it can be protonated in acidic conditions, forming a more soluble salt.[7] This property makes the molecule's solubility and, potentially, its stability highly dependent on the pH of the solution.[8][9]

The interplay between the acidic phenol and the basic nitrogen means that pH control is the single most critical factor in maintaining a stable solution.

Q2: My solution of this compound is turning yellow or brown. What is the most likely cause?

A2: A color change, particularly to yellow or brown, is a classic indicator of degradation for phenolic compounds and quinoline derivatives.[10] The two most probable causes are:

  • Oxidative Degradation: The 4-hydroxyl group is susceptible to oxidation, forming colored quinone-like structures. This can be initiated by dissolved oxygen, trace metal ions, or exposure to high temperatures.

  • Photodegradation: Quinoline and its derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of colored byproducts.[10][11][12]

Q3: My compound is precipitating out of my aqueous buffer shortly after preparation. What's happening?

A3: This is almost certainly a solubility issue tied to the pH of your solution. 4-Quinolinol derivatives exhibit pH-dependent solubility.[7][13] The molecule is likely least soluble when it is in its neutral, zwitterionic form. Adjusting the pH away from its isoelectric point—either more acidic to protonate the quinoline nitrogen or more alkaline to deprotonate the phenolic hydroxyl—will typically increase its solubility.[7] However, extreme pH values can introduce hydrolytic instability.[7][10]

Q4: What are the primary degradation pathways I should anticipate for this compound?

A4: Based on the 4-quinolinol scaffold, you should be prepared to address three main degradation pathways: oxidation, photodegradation, and pH-mediated hydrolysis. Understanding these pathways is the first step in designing experiments to mitigate them.

Compound This compound in Solution Oxidation Oxidative Degradation Compound->Oxidation Photo Photodegradation Compound->Photo Hydrolysis pH-Mediated Hydrolysis Compound->Hydrolysis Oxidized Colored Quinone-like Products (Loss of Potency) Oxidation->Oxidized Photo_Products Various Photoproducts (Loss of Potency, Discoloration) Photo->Photo_Products Hydrolyzed Ring-Opened Products (Loss of Potency at extreme pH) Hydrolysis->Hydrolyzed Stress_O2 Dissolved O₂, Metal Ions, Heat Stress_O2->Oxidation Stress_Light UV / Ambient Light Stress_Light->Photo Stress_pH Extreme pH (Acidic/Alkaline) Stress_pH->Hydrolysis

Caption: Primary degradation pathways for 4-quinolinol derivatives.

Part 2: Troubleshooting and Optimization Guide

When you observe instability (e.g., discoloration, precipitation, or loss of potency confirmed by analysis), a systematic approach is required.

Start Instability Observed (Precipitation, Color Change, Potency Loss) Check_Light Is the solution protected from light? Start->Check_Light Action_Light_No Action: Store in amber vials. Repeat experiment. Check_Light->Action_Light_No No Action_Light_Yes Light is controlled. Proceed to next check. Check_Light->Action_Light_Yes Yes Action_Light_No->Check_Light Re-evaluate Check_pH Has the solution pH been optimized? Action_Light_Yes->Check_pH Action_pH_No Action: Perform pH screening study (See Protocol 3). Find optimal pH for solubility and stability. Check_pH->Action_pH_No No Action_pH_Yes pH is optimized. Proceed to next check. Check_pH->Action_pH_Yes Yes Action_pH_No->Check_pH Re-evaluate Check_Oxidation Is oxidative degradation suspected (e.g., color change despite light protection)? Action_pH_Yes->Check_Oxidation Action_Oxidation_No Action: Conduct full Forced Degradation Study (Protocol 1) to identify unknown stress factors. Check_Oxidation->Action_Oxidation_No No Action_Oxidation_Yes Action: Degas solvents. Screen antioxidants (See Protocol 4). Check_Oxidation->Action_Oxidation_Yes Yes End Stable Solution Achieved Action_Oxidation_No->End Action_Oxidation_Yes->End

Caption: Step-by-step troubleshooting workflow for solution instability.
Step-by-Step Mitigation Strategies

1. Control for Light Exposure (Photodegradation)

  • Causality: The aromatic quinoline ring system can absorb UV and visible light, leading to an excited state that is susceptible to degradation reactions.[14] This is a common liability for heterocyclic aromatic compounds.

  • Actionable Protocol:

    • Always prepare and store stock solutions and experimental samples in amber glass vials or tubes wrapped in aluminum foil.

    • Minimize exposure to direct sunlight and overhead laboratory lighting during experiments.

    • If the problem persists, perform a confirmatory photostability test as described in the Forced Degradation Study (Protocol 1).

2. Optimize Solution pH (Solubility & Hydrolytic Stability)

  • Causality: As an amphiphilic molecule, its net charge changes with pH, directly impacting its solubility.[9] While extreme pH can improve solubility, it can also accelerate acid- or base-catalyzed hydrolysis of the molecule. Therefore, an optimal pH must be found that balances solubility and stability.

  • Actionable Protocol: A pH screening study is recommended. Prepare small-scale solutions of the compound in a series of buffers. Monitor for both precipitation (solubility) and degradation (purity via HPLC) over time.

pH RangeRecommended Buffer System (50-100 mM)Considerations
3 - 5Citrate BufferCan chelate metals; may influence oxidation.
6 - 8Phosphate Buffer (PBS)Physiologically relevant, generally inert. Optimal for many biological assays.[15]
9 - 10Borate or Carbonate BufferUse with caution; high pH can accelerate base hydrolysis and oxidation.

3. Mitigate Oxidative Degradation

  • Causality: The phenolic hydroxyl group can be oxidized by dissolved atmospheric oxygen, a reaction often catalyzed by trace metal ions. This process involves free radical intermediates, leading to a chain reaction of degradation.[5]

  • Actionable Protocol:

    • Deoxygenate Solvents: Before preparing solutions, sparge aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Add Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount (0.1 mM) of EDTA to the buffer to sequester trace metal ions.

    • Incorporate Antioxidants: Add a chemical antioxidant to the formulation. Antioxidants act as "radical scavengers," terminating the oxidative chain reaction.[3]

Antioxidant ClassExamplesTypical Conc.Mechanism of Action
Chain-Breaking (Radical Scavengers) Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)0.01% - 0.1%Donate a hydrogen atom to free radicals, neutralizing them.[16]
Reducing Agents / Oxygen Scavengers Ascorbic Acid (Vitamin C), Sodium Metabisulfite0.05% - 0.2%Are preferentially oxidized, consuming dissolved oxygen.

Part 3: In-Depth Experimental Protocols

Protocol 1: Systematic Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the intrinsic stability of the molecule and to ensure your analytical method can detect potential degradation products.[17]

A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Aliquot Stock into 5 Vials A->B C1 Acid Hydrolysis Add 0.1 N HCl Heat at 60°C B->C1 C2 Base Hydrolysis Add 0.1 N NaOH Heat at 60°C B->C2 C3 Oxidation Add 3% H₂O₂ Room Temp B->C3 C4 Thermal Heat Solution at 60°C B->C4 C5 Photolytic Expose to UV/White Light (ICH Q1B guidelines) B->C5 D Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) Dilute to Target Conc. D->E F Analyze via Stability-Indicating HPLC Method E->F G Evaluate Results: - % Degradation - Number of Degradants - Mass Balance F->G

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in an organic solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include an unstressed control sample (mixed 1:1 with water).

    • Acidic: 0.1 N HCl. Incubate at 60°C.

    • Basic: 0.1 N NaOH. Incubate at 60°C.

    • Oxidative: 3% H₂O₂. Keep at room temperature, protected from light.[7]

    • Thermal: Dilute stock in a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C.

    • Photolytic: Expose a solution in a clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[10]

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL), and analyze using a validated, stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Aim for 5-20% degradation. If degradation is too rapid or slow, adjust the stressor concentration or temperature. Analyze the chromatograms for new peaks, loss of the parent peak area, and mass balance.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, excipients, and impurities.[18]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • B: Acetonitrile or Methanol.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm). This helps in identifying peaks and assessing peak purity. A primary wavelength can be chosen at the λmax of the parent compound.

  • Gradient Elution: Start with a high percentage of aqueous mobile phase (e.g., 95% A) and gradually increase the organic mobile phase (e.g., to 95% B) over 15-20 minutes. This will help resolve the parent compound from more polar or less polar degradation products.

  • Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available from: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available from: [Link]

  • Wang, Y., Wu, Q., Li, H., & Chen, X. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. MDPI. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhou, P., Wang, Q., & Jia, J. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available from: [Link]

  • Ginsburg, H., & Demel, R. A. (1994). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology. Available from: [Link]

  • Li, X., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296. Available from: [Link]

  • Tibebe, D., & Belew, S. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science. Available from: [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Semantic Scholar. Available from: [Link]

  • Li, J., & Li, C. J. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Schach, S., et al. (1995). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. Archives of Microbiology. Available from: [Link]

  • de Oliveira, J. D. M., et al. (2023). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências. Available from: [Link]

  • Zhong, X., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104689. Available from: [Link]

  • Avdeef, A., et al. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. Available from: [Link]

  • May, D., & Ortiz, M. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Tibebe, D., & Belew, S. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. Available from: [Link]

  • Kouznetsov, V. V., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Available from: [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic chemistry. Available from: [Link]

  • Heterocyclic Compounds. Textbook of Pharmaceutical Organic Chemistry-II. Available from: [Link]

  • Gonzalez, A. A., et al. (2024). Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. ACS Food Science & Technology. Available from: [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Available from: [Link]

  • Heterocyclic Compounds. Uttarakhand Open University. Available from: [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports. Available from: [Link]

  • Mildner-Szkudlarz, S., et al. (2011). Phenolic compounds from winemaking waste and its antioxidant activity towards oxidation of rapeseed oil. International Journal of Food Science and Technology. Available from: [Link]

  • Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. Available from: [Link]

  • Stability testing of existing active substances and related finished products. World Health Organization. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available from: [Link]

  • Quinoline, 5,7-dimethyl- 20150-89-4 wiki. Molbase. Available from: [Link]

  • 5,7-dimethyl-2,4-quinolinediol. ChemSynthesis. Available from: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • 5,7-Dimethyl-8-quinolinol. PubChem. Available from: [Link]

  • Szeliga, J., & Girek, M. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]

  • Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available from: [Link]

  • El-Sayed, R., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available from: [Link]

  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

  • Quinoline. Wikipedia. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: 5,7-Dimethyl-2-propyl-4-quinolinol Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QZn-57-OPT Subject: Minimizing Cytotoxicity & Improving Assay Reliability for Lipophilic 4-Quinolinols

Core Technical Directive

The Central Challenge: You are working with 5,7-Dimethyl-2-propyl-4-quinolinol , a hydrophobic, amphoteric small molecule. In cell-based assays, the primary cause of observed "cytotoxicity" with this class of compounds is often not biological toxicity, but rather physical precipitation (media crash-out) or non-specific membrane disruption due to poor solubility.

This guide provides a self-validating troubleshooting framework to distinguish between true pharmacological effects and physicochemical artifacts.

Critical Physicochemical Context

Before optimizing your assay, you must understand why this molecule behaves erratically in aqueous media.

FeatureImplication for Assay
Amphoteric Nature The 4-quinolinol core exists in a tautomeric equilibrium (4-hydroxyquinoline

4-quinolinone). Solubility is highly pH-dependent. It may dissolve in DMSO but crash out immediately upon contact with neutral pH (7.4) media.[1]
Lipophilicity (Propyl Chain) The 2-propyl group increases logP, driving the molecule into cell membranes non-specifically. This causes "detergent-like" lysis rather than specific signaling inhibition.
Metal Chelation The 4-keto/hydroxy oxygen and ring nitrogen can chelate divalent cations (

,

). High concentrations may strip essential metals from the media, stressing cells.
Serum Binding 4-quinolinols bind heavily to Albumin (BSA/HSA). In 10% FBS, the free drug concentration may be <20% of the nominal dose.

Diagnostic Workflow (Troubleshooting)

Use this decision tree to diagnose the root cause of cell death in your assay.

Cytotoxicity_Troubleshooting Start Observed Cytotoxicity (Low Viability) CheckMicroscope Step 1: Microscopy Check (40x Phase Contrast) Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals SolubilityIssue Artifact: Physical Cytotoxicity (Crystals lysing cells) Crystals->SolubilityIssue Yes NoCrystals Step 2: Check Dose Response (Hill Slope) Crystals->NoCrystals No FixSolubility Action: Optimize Solvent System (See Module 4) SolubilityIssue->FixSolubility SteepSlope Hill Slope > 5.0? NoCrystals->SteepSlope MembraneLysis Artifact: Membrane Lysis (Detergent Effect) SteepSlope->MembraneLysis Yes (All cells die at once) TrueToxCheck Step 3: ROS & Serum Test SteepSlope->TrueToxCheck No (Gradual kill) RosAssay ROS Scavenger Rescue? (NAC Co-treatment) TrueToxCheck->RosAssay OxStress Mechanism: Oxidative Stress (Specific Toxicity) RosAssay->OxStress Yes (Rescue observed) TargetTox Mechanism: On-Target Toxicity or Mitochondrial Interference RosAssay->TargetTox No (No rescue)

Figure 1: Diagnostic logic flow to distinguish physical precipitation artifacts from biological toxicity mechanisms.

Module: Solubility & Solvent Optimization

The Issue: Direct addition of high-concentration DMSO stock into media causes "Solvent Shock," creating micro-precipitates that are invisible to the naked eye but lethal to cells.

Protocol: The "Step-Down" Serial Dilution

Do not pipette 100% DMSO stock directly into the cell well. Use an intermediate dilution step.

  • Stock Prep: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM for a 10 µM final).

  • Intermediate Step: Dilute the stock 1:10 into PBS (pH 7.4) or serum-free media.

    • Critical Check: Vortex immediately. If it turns cloudy, you have a solubility limit.

    • Fix: If cloudy, add 0.5% Tween-80 or Cyclodextrin (HP-β-CD) to the intermediate buffer to stabilize the suspension.

  • Final Dosing: Add the intermediate solution to the cells (1:100 dilution).

    • Final DMSO concentration: 0.1%.[2]

Data Table: Solvent Tolerance Limits
Solvent/AdditiveMax Final %FunctionNote
DMSO 0.1% - 0.5%Primary Solvent>0.5% induces cell stress/differentiation.
Ethanol < 0.1%Alt. SolventMore toxic than DMSO; avoid if possible.
BSA (Albumin) 0.1% - 1.0%Carrier ProteinHighly Recommended. Prevents precipitation by binding the drug.
HP-β-CD 0.1% - 0.5%Molecular CageEncapsulates hydrophobic drugs; prevents crash-out.

Module: Serum Shift & Protein Binding[3]

The Trap: You optimize the assay in serum-free media to avoid interference, but the compound kills the cells. You add 10% FBS, and the compound stops working.

Explanation: this compound is highly lipophilic and will bind to Serum Albumin.

  • In Serum-Free Media: 100% of the drug is "free" and hits the cell membrane, causing lysis.

  • In 10% FBS: ~80% of the drug is bound to albumin. Only 20% is available to enter the cell.

Recommendation: Run a Serum Shift Assay to determine the "Free Fraction" shift.

  • Determine

    
     in 0% FBS .
    
  • Determine

    
     in 10% FBS .
    
  • Calculate Shift:

    
    .
    
    • Interpretation: If Shift > 10, your compound is heavily protein-bound. You must dose higher in serum-containing media, but be careful of precipitation.

Module: Differentiating ROS vs. Specific Toxicity

Quinolones can undergo redox cycling, generating Reactive Oxygen Species (ROS). To prove your compound is not just "bleaching" the cells with peroxide:

The Rescue Experiment:

  • Pre-treat cells with N-Acetylcysteine (NAC) (3-5 mM) or Glutathione (GSH) for 2 hours.

  • Add this compound.

  • Measure viability.[3]

    • Result A: Viability is restored

      
       Toxicity is ROS-mediated (likely off-target).
      
    • Result B: Cells still die

      
       Toxicity is mechanism-specific or membrane disruption.
      

Experimental Workflow Visualization

Assay_Workflow Stock 100% DMSO Stock (10 mM) Intermed Intermediate Dilution (PBS + 0.1% BSA) Stock->Intermed 1:10 Dilution Check Visual Check: Cloudy? Intermed->Check Check->Intermed Cloudy (Add Cyclodextrin) CellWell Cell Culture Well (Final: 10 µM Drug, 0.1% DMSO) Check->CellWell Clear (Proceed) Readout Viability Readout (ATP/MTS) CellWell->Readout 24-48h Incubation

Figure 2: Optimized "Step-Down" dilution workflow including a critical solubility check point before cell exposure.

Frequently Asked Questions (FAQ)

Q: My cells look "shriveled" immediately after adding the compound. Is this apoptosis? A: Unlikely. Immediate morphology change (<15 mins) usually indicates osmotic shock or membrane lysis due to high local solvent concentration or precipitation on the cell surface. Reduce the final DMSO concentration and ensure rapid mixing.

Q: Can I use ethanol instead of DMSO? A: Generally, no. 4-quinolinols are often less soluble in ethanol than DMSO, and ethanol is more volatile, leading to concentration changes during the assay setup. Stick to DMSO, but keep it


.

Q: The compound works in enzyme assays but kills cells instantly. Why? A: In enzyme assays (cell-free), there are no membranes to disrupt. In cell assays, the hydrophobic propyl chain inserts into the lipid bilayer, acting like a detergent. This is "non-specific membrane toxicity." You may need to lower the dose or encapsulate the compound (e.g., liposomes).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Pesci, E. C., et al. (1999). Regulation of Pseudomonas aeruginosa quorum-sensing by the Pseudomonas quinolone signal (PQS). Proceedings of the National Academy of Sciences. (Reference for PQS/Quinolone class behavior).

  • Assay Guidance Manual (NCATS). (2012). Assay Interference by Chemical Reactivity. National Library of Medicine.

  • BenchChem Technical Support. (2025). Minimizing Compound Precipitation in Media.[1][4]

Sources

Technical Support Center: 5,7-Dimethyl-2-propyl-4-quinolinol Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Reality of Your Probe

You are likely working with 5,7-Dimethyl-2-propyl-4-quinolinol (henceforth referred to as DM-PQ ) as a probe for bacterial quorum sensing (PqsR/MvfR antagonism), mitochondrial modulation, or orphan GPCR (GPR35) signaling.

While DM-PQ is a potent scaffold, it is chemically deceptive. Its 2-propyl chain reduces lipophilicity compared to the natural 2-heptyl (PQS) ligand, but the 5,7-dimethyl substitution re-introduces significant steric bulk and hydrophobicity. Furthermore, the 4-quinolinol core undergoes prototropic tautomerism , oscillating between the 4-hydroxy (enol) and 4-oxo (keto) forms depending on solvent polarity and pH.

The Result? Inconsistent IC50 values, "crashing out" in aqueous buffers, and false-positive fluorescence signals. This guide replaces standard protocols with a refined physicochemical approach to ensure data integrity.

Module 1: Solubility & Stock Preparation

The Issue: Direct dilution of DM-PQ from 100% DMSO into aqueous media (PBS/Media) often causes micro-precipitation that is invisible to the naked eye but scatters light in plate readers.

Refined Protocol: The "Intermediate Shift" Method

Do not perform a single-step dilution (e.g., 1:1000). Use an intermediate solvent spike to manage the dielectric constant transition.

Step-by-Step Workflow
  • Primary Stock (10 mM): Dissolve lyophilized DM-PQ in anhydrous DMSO. Vortex for 30 seconds.

    • Critical: Store in small aliquots at -20°C. Freeze/thaw cycles induce degradation via DMSO hygroscopicity.

  • Intermediate Stock (10x Working Conc.): Dilute the Primary Stock 1:10 into a 50% DMSO / 50% Assay Buffer solution.

    • Why? This prevents the "shock" precipitation seen when hydrophobic molecules hit 100% water.

  • Final Assay Concentration (1x): Dilute the Intermediate Stock 1:10 into the final assay well.

    • Final DMSO: 5%.[1][2][3] (Ensure your vehicle control matches this).

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability (24h)Risk Factor
100% DMSO Excellent (>50 mM)HighHygroscopic (absorbs water -> hydrolysis)
100% Ethanol Good (>10 mM)ModerateEvaporation alters concentration
PBS (pH 7.4) Poor (<50 µM)LowMicro-precipitation (High Risk)
50% DMSO/PBS Very GoodHighRecommended Intermediate
Visualization: Solubility Workflow

SolubilityProtocol Figure 1: The 'Intermediate Shift' dilution strategy to prevent compound precipitation. Lyophilized Lyophilized DM-PQ Stock Primary Stock 10mM (100% DMSO) Lyophilized->Stock Dissolve Inter Intermediate Stock 1mM (50% DMSO) Stock->Inter 1:10 Dilution (Gradual Polarity Shift) Precip Micro-Precipitation (Artifact Risk) Stock->Precip Direct 1:100 into PBS Final Assay Well 100µM (5% DMSO) Inter->Final 1:10 Dilution (Stable Dispersion)

Module 2: Tautomerism & Fluorescence Interference

The Issue: The 4-quinolinol core is inherently fluorescent (Emission ~400-460nm). This overlaps with DAPI, Hoechst, and the donor channels of many FRET pairs (e.g., CFP). Additionally, the ratio of Enol (4-OH) to Keto (4-oxo) forms changes with pH, altering binding affinity.

Troubleshooting Guide: Signal Artifacts

Q: My dose-response curve flattens at high concentrations in a TR-FRET assay. Why? A: This is likely the Inner Filter Effect or Quenching . DM-PQ absorbs UV/Blue light. At high concentrations (>10 µM), it absorbs the excitation light intended for your donor fluorophore.

  • Correction: Measure the absorbance of DM-PQ at your excitation wavelength. If OD > 0.05, you must apply a mathematical correction or switch to Red-Shifted dyes (e.g., Alexa 647).

Q: I see high background signal in my GFP-reporter assay. A: DM-PQ has a Stokes shift that can bleed into the green channel if excited near 350-380nm.

  • Correction: Run a "Compound-Only" control (Cells + DM-PQ, no GFP). Subtract this value from your experimental wells.

Visualization: The Tautomer Trap

Tautomerism Figure 2: Impact of pH-driven Tautomerism on Assay Stability. Enol Enol Form (4-Hydroxy) High Fluorescence Keto Keto Form (4-Oxo) Biologically Active? Enol->Keto Tautomerization Artifact Assay Artifact: Variable IC50 Enol->Artifact Interferes with Fluorescence Readout Keto->Artifact Alters Binding Kinetics pH_Acid Acidic pH / Aprotic Solvent pH_Acid->Enol pH_Basic Basic pH / Protic Solvent pH_Basic->Keto

Module 3: Biological Specificity & Metal Chelation

The Issue: Quinolinols are metal chelators (siderophore-like activity). If your assay involves metallo-enzymes or requires Mg2+/Ca2+ for signaling, DM-PQ may strip these ions, causing false inhibition .

Validation Protocol: The "Chelation Check"

If you observe inhibition of an enzymatic process:

  • Run the standard assay with DM-PQ.

  • Run a parallel arm supplemented with excess metal ions (e.g., add 100 µM ZnCl2 or FeCl3, depending on the enzyme cofactor).

  • Interpretation:

    • If activity is restored by metal addition: False Positive (Chelation effect).

    • If inhibition persists: True Pharmacological Inhibition .

Frequently Asked Questions (FAQ)

Q1: Can I use polystyrene plates for DM-PQ assays?

  • Answer: Use caution. The propyl and dimethyl groups make DM-PQ lipophilic (LogP ~3-4). It binds non-specifically to untreated polystyrene.

  • Recommendation: Use Low-Binding (BSA-blocked) Polypropylene plates for serial dilutions. For cell assays, ensure serum (FBS) concentration is constant, as albumin binds quinolinols heavily.

Q2: My IC50 shifts 10-fold between buffers. Is the compound degrading?

  • Answer: Unlikely. It is more likely a pH-induced tautomer shift. The 4-quinolinol pKa is typically around 10-11 for the OH group, but the nitrogen protonation (pKa ~2-4) varies. Ensure your buffers (HEPES vs. TRIS) are pH-matched exactly at the temperature of the assay (pH drops as temperature rises in TRIS).

Q3: Is this compound light-sensitive?

  • Answer: Yes, quinolinols can undergo photo-oxidation or photo-isomerization under intense UV light.

  • Recommendation: Handle stocks in amber tubes and perform assays in low-light conditions.

References

  • Solubility & DMSO Stability: Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Journal of Pharmaceutical Sciences.

  • Fluorescence Interference: Simeonov, A., et al. "Fluorescence Spectroscopic Profiling of Compound Libraries." Journal of Medicinal Chemistry.

  • Tautomerism: Antonov, L., et al. "Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline." Dyes and Pigments.

  • Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Quinolinol Biological Activity: "Biological Activities of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry.

Sources

improving the selectivity of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical challenges associated with 5,7-Dimethyl-2-propyl-4-quinolinol . While this scaffold is a privileged structure in medicinal chemistry (often serving as a precursor for PqsR antagonists, antimalarials, and kinase inhibitors), users frequently encounter two distinct "selectivity" failures:

  • Synthetic Selectivity: Failure to distinguish between the thermodynamic 4-quinolinol product and the kinetic 2-quinolone byproduct during ring closure.

  • Functionalization Selectivity: Inability to control O-alkylation vs. N-alkylation during downstream derivatization due to the compound's ambident nucleophilicity.

This guide provides self-validating protocols to ensure isomeric purity and precise functionalization.

Part 1: Achieving Synthetic Selectivity (The Conrad-Limpach Protocol)

The synthesis of this compound relies on the condensation of 3,5-dimethylaniline with ethyl butyrylacetate . The critical failure point is the competition between the Conrad-Limpach pathway (yielding the desired 4-quinolinol) and the Knorr pathway (yielding the undesired 2-quinolone/anilide).

The Mechanism of Selectivity
  • Kinetic Control (Low Temp < 100°C): Favors the formation of the anilide bond. Cyclization of the anilide yields the 2-hydroxy isomer (Knorr product).[1] Avoid this.

  • Thermodynamic Control (High Temp > 250°C): Favors the formation of the Schiff base (enamine). Cyclization yields the 4-hydroxy isomer (Conrad-Limpach product).[1][2][3] Target this.

Visualizing the Pathway

ConradLimpach Start 3,5-Dimethylaniline + Ethyl Butyrylacetate Inter1 Intermediate A: Anilide (Amide) Start->Inter1 Low Temp (<100°C) Kinetic Control Inter2 Intermediate B: Schiff Base (Enamine) Start->Inter2 Acid Cat + Dean-Stark (Reflux) Prod1 UNDESIRED: 2-Hydroxy isomer (Knorr Product) Inter1->Prod1 Cyclization (PPA/H2SO4) Prod2 DESIRED: 5,7-Dimethyl-2-propyl- 4-quinolinol Inter2->Prod2 Thermal Shock (250°C Diphenyl Ether)

Figure 1: Reaction pathway divergence. To obtain this compound, one must force the Schiff Base pathway via water removal and high-temperature cyclization.

Optimized Protocol for High Selectivity

To maximize the yield of the 4-quinolinol isomer:

  • Step 1: Enamine Formation (Dean-Stark Trap)

    • Mix 3,5-dimethylaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq) in toluene.

    • Add catalytic p-toluenesulfonic acid (PTSA) (0.05 eq).

    • Crucial: Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the Schiff base (enamine) and prevents hydrolysis back to the anilide.

    • Checkpoint: Monitor by TLC. The disappearance of aniline indicates conversion.

  • Step 2: Thermal Cyclization (The "Drop" Method)

    • Pre-heat Diphenyl ether (solvent) to a rolling boil (~250-255°C).

    • Add the enamine (from Step 1, with toluene removed) dropwise into the boiling solvent.

    • Why? This "thermal shock" prevents the rearrangement to the anilide and forces immediate cyclization to the 4-quinolinol.

    • Purification: Cool the solution. The this compound usually precipitates upon cooling or addition of hexane. Filter and wash with hexane to remove diphenyl ether.

Part 2: Functionalization Selectivity (O- vs. N-Alkylation)

Once you have the core scaffold, "improving selectivity" often refers to derivatizing the molecule without creating mixtures of ethers (O-alkyl) and N-alkyl quinolones. The 4-quinolinol exists in tautomeric equilibrium with the 4-quinolone.

Target ProductReaction TypeReagentsMechanism Note
4-Alkoxyquinoline (O-Alkyl)Nucleophilic SubstitutionAlkyl Halide + Ag₂CO₃ (Silver Carbonate)Silver coordinates to Nitrogen, blocking it and forcing O-alkylation.
4-Alkoxyquinoline (O-Alkyl)Mitsunobu ReactionAlcohol + PPh₃ + DIADHighly selective for O-alkylation due to oxonium intermediate.
N-Alkyl-4-quinolone (N-Alkyl)Nucleophilic SubstitutionAlkyl Halide + K₂CO₃ / DMFPolar aprotic solvents and hard bases favor N-alkylation (thermodynamic product).
Troubleshooting Guide: Functionalization

Q: I tried to methylate the 4-OH group using MeI and K2CO3, but I got the N-methyl product. Why? A: This is standard reactivity.[4] In polar aprotic solvents (DMF, DMSO), the nitrogen lone pair is more nucleophilic than the oxygen anion in the tautomeric equilibrium.

  • Correction: To force O-methylation (selectivity improvement), use Silver Carbonate (Ag₂CO₃) in refluxing toluene or benzene. The "Silver Effect" complexes the nitrogen, rendering it unreactive, leaving the oxygen free to attack the methyl iodide [1].

Q: How do I improve selectivity for the N-alkylated product? A: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" often enhances solubility and N-nucleophilicity. Alternatively, reductive alkylation using an aldehyde and a boronic acid catalyst can selectively yield N-alkylated tetrahydroquinolines if reduction is acceptable [2].

Part 3: Biological Selectivity (SAR Optimization)

If your goal is to improve the biological selectivity of this molecule (e.g., as a PqsR antagonist or kinase inhibitor), you must modify the steric and electronic profile of the 5,7-dimethyl and 2-propyl motifs.

Structure-Activity Relationship (SAR) Logic
  • The 2-Propyl Group (Lipophilic Pocket):

    • Issue: If the molecule binds too promiscuously to hydrophobic pockets (low selectivity), the propyl chain may be too flexible.

    • Modification: Rigidify the chain by converting it to a cyclopropyl or isopropyl group. This reduces entropy loss upon binding and often improves selectivity for specific receptor isoforms [3].

  • The 5,7-Dimethyl Pattern (Steric Clash):

    • Mechanism:[3][5][6][7][8][9] These methyl groups create a "width" constraint.

    • Optimization: If the compound hits off-targets (like human kinases vs. bacterial targets), consider replacing the 7-methyl with a 7-methoxy or 7-fluoro group.

    • Why? Fluorine acts as a bioisostere for hydrogen but with different electronic withdrawal properties, potentially altering the pKa of the 4-OH/4-NH and changing hydrogen bond donor/acceptor capabilities without adding significant steric bulk [4].

Part 4: Frequently Asked Questions (FAQs)

Q1: My final product has a melting point 30°C lower than reported. What is the impurity? A: It is likely the 2-hydroxy-5,7-dimethyl-4-propylquinoline isomer. This forms if the initial condensation temperature was too low. You cannot easily separate these isomers by flash chromatography due to similar polarity. Recrystallization from ethanol usually enriches the less soluble 4-quinolinol.

Q2: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave synthesis at 250°C in ionic liquids or diphenyl ether significantly improves the selectivity for the 4-quinolinol isomer by reaching the activation energy for electrocyclic ring closure faster than the competing amide formation pathway [5].

Q3: The 4-OH peak is missing in my NMR, but I see a broad singlet at 11-12 ppm. Is my product wrong? A: No. 4-quinolinols exist predominantly as the 4-quinolone tautomer in solution (DMSO-d6). The proton resides on the Nitrogen (NH), appearing broad >10 ppm. If you alkylate the Oxygen, this peak will disappear, and the aromatic signals will shift.

References

  • Revisiting the Alkylation of Quinolones. Journal of Organic Chemistry. Explains the "Silver Effect" for selective O-alkylation.

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Details catalytic methods for N-selectivity.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Comprehensive review on SAR and substitution effects at position 2 and 7.

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Discusses electronic tuning of the quinoline core.

  • Conrad-Limpach Synthesis. BenchChem/Wikipedia. Standard protocols for thermal cyclization.

Sources

Validation & Comparative

comparing 5,7-Dimethyl-2-propyl-4-quinolinol to other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic of DMPQ

5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) represents a specific subclass of 2-alkyl-4-quinolones (AQ) designed to modulate bacterial communication rather than directly kill cells.[1] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase, DMPQ is structurally engineered to intercept the Pseudomonas Quorum Sensing (QS) network.

Its significance lies in its Structure-Activity Relationship (SAR) :

  • 2-Propyl Chain (C3): Acts as a competitive antagonist at the PqsR (MvfR) receptor. Unlike the native 2-heptyl (C7) ligand which triggers virulence, the shorter C3 chain binds to the pocket but fails to induce the conformational change required for transcriptional activation.

  • 5,7-Dimethyl Substitution: Increases lipophilicity (LogP ~3.5) and sterically hinders metabolic oxidation at the A-ring, potentially extending half-life compared to unsubstituted quinolones.

This guide evaluates DMPQ against its natural analog (HHQ ) and a standard antibiotic (Ciprofloxacin ) to assist researchers in selecting the correct probe for anti-virulence assays.

Mechanistic Profiling & Signaling Pathway[1]

To understand DMPQ’s utility, one must visualize the Pseudomonas aeruginosa PQS signaling cascade. DMPQ acts as a "signal jammer" in this pathway.

PqsR (MvfR) Signaling Pathway

The following diagram illustrates how the native ligand (HHQ) activates virulence, and where DMPQ intervenes to block this process.

PqsR_Pathway cluster_synthesis Biosynthesis cluster_receptor Receptor Binding cluster_output Downstream Effects Anthranilic Anthranilic Acid PqsABCD PqsABCD Enzymes Anthranilic->PqsABCD HHQ HHQ (Native Ligand) (2-heptyl-4-quinolinol) PqsABCD->HHQ PqsR_Inactive PqsR Receptor (Inactive) HHQ->PqsR_Inactive Binds PqsR_Active PqsR-HHQ Complex (Active Conformation) PqsR_Inactive->PqsR_Active Conformational Change PqsR_Blocked PqsR-DMPQ Complex (Inactive/Blocked) PqsR_Inactive->PqsR_Blocked No Activation Virulence Virulence Factors (Pyocyanin, Elastase) PqsR_Active->Virulence Transcription Activation Biofilm Biofilm Formation PqsR_Active->Biofilm DMPQ DMPQ (Inhibitor) (5,7-Dimethyl-2-propyl...) DMPQ->PqsR_Inactive Competes PqsR_Blocked->Virulence Inhibition

Figure 1: Mechanism of Action. DMPQ competes with HHQ for the PqsR ligand-binding domain (LBD).[1] The short propyl chain of DMPQ prevents the receptor from folding into its active transcriptional state, thereby silencing virulence genes.

Comparative Performance Analysis

The following table contrasts DMPQ with the natural agonist (HHQ) and a bactericidal standard (Ciprofloxacin). This distinction is critical for experimental design: DMPQ will not show a Zone of Inhibition (ZOI) in standard disc diffusion assays but will inhibit virulence factors in liquid culture.

Table 1: Technical Comparison of Quinoline Derivatives
FeatureDMPQ (this compound)HHQ (2-heptyl-4-quinolinol)Ciprofloxacin (Fluoroquinolone)
Primary Target PqsR (MvfR) AntagonistPqsR (MvfR) AgonistDNA Gyrase / Topo IV Inhibitor
Mechanism Competitive Inhibition (Signal Jamming)Signal Transduction (Autoinducer)DNA Replication Blockade
Alkyl Chain Role Propyl (C3): Too short to trigger receptor activation.[1]Heptyl (C7): Optimal length for hydrophobic pocket closure.N/A (Cyclopropyl/Ethyl usually present)
Bactericidal? No (Does not affect growth curves).No (Signaling molecule).Yes (Rapid cell death).
Biofilm Effect Inhibits formation & sensitizes to antibiotics.[1]Promotes DNA release & biofilm structure.Poor penetration in established biofilms.
Key Application Anti-virulence screening; QS probe.[1]Positive control for PqsR activation.Positive control for killing assays.
LogP (Lipophilicity) ~3.5 (High membrane permeability).~4.2 (Very high).~0.28 (Moderate/Low).

Experimental Protocols for Validation

To validate DMPQ activity, researchers cannot use standard MIC (Minimum Inhibitory Concentration) assays. Instead, Reporter Assays and Phenotypic Quantifications are required.

Protocol A: PqsA-GFP Reporter Assay (Quantifying Antagonism)

Objective: Determine the IC50 of DMPQ against the PqsR receptor.

  • Strain Preparation: Use a P. aeruginosa mutant (ΔpqsA) carrying a chromosomal pqsA'-gfp fusion. (The deletion prevents endogenous HHQ production, lowering background noise).

  • Culture: Grow cells in LB media to OD600 ~0.1.

  • Treatment:

    • Agonist Control: Add 50 µM PQS or HHQ (induces GFP).

    • Experimental: Add 50 µM PQS + increasing concentrations of DMPQ (0, 10, 50, 100, 200 µM).

    • Negative Control: DMSO vehicle only.

  • Incubation: 37°C for 6–8 hours with shaking.

  • Measurement: Read Fluorescence (Ex 485nm / Em 535nm) and Absorbance (OD600).

  • Data Analysis: Plot Relative Fluorescence Units (RFU) / OD600 vs. DMPQ concentration.

    • Expected Result: Dose-dependent decrease in GFP signal as DMPQ displaces PQS.[1]

Protocol B: Pyocyanin Inhibition Assay (Phenotypic Readout)

Objective: Measure the downstream suppression of virulence factors.

  • Culturing: Inoculate wild-type P. aeruginosa (e.g., PA14) into 5mL PB (Peptone Broth) to maximize pyocyanin production.

  • Dosing: Treat with DMPQ (50 µM) at the time of inoculation.

  • Incubation: 37°C, 200 rpm, for 18 hours.

  • Extraction (Critical Step):

    • Centrifuge culture (8,000 rpm, 10 min).

    • Mix 3mL supernatant with 1.5mL Chloroform . Vortex vigorously.

    • Centrifuge to separate phases. The blue pigment (pyocyanin) moves to the chloroform (bottom) layer.

    • Transfer chloroform layer to a new tube and add 1mL 0.2 M HCl . Vortex.

    • Pyocyanin turns pink and moves to the top aqueous layer.

  • Quantification: Measure Absorbance of the pink layer at 520 nm .

  • Calculation: Concentration (µg/mL) =

    
    .
    

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing DMPQ activity in the lab.

Workflow Start Start: DMPQ Characterization GrowthAssay 1. Growth Curve Analysis (OD600 over 24h) Start->GrowthAssay CheckGrowth Growth Inhibited? GrowthAssay->CheckGrowth Toxic Toxic/Bactericidal (Not a pure QS inhibitor) CheckGrowth->Toxic Yes NonToxic Non-Toxic (Proceed to QS Assays) CheckGrowth->NonToxic No Reporter 2. PqsR Reporter Assay (pqsA-GFP) NonToxic->Reporter CheckReporter GFP Reduced? Reporter->CheckReporter Inactive Inactive Compound CheckReporter->Inactive No Active Confirmed PqsR Antagonist CheckReporter->Active Yes Phenotype 3. Pyocyanin/Biofilm Assay Active->Phenotype

Figure 2: Validation Workflow.[1] Essential steps to distinguish true Quorum Sensing inhibition from general toxicity.

References

  • Ilan, O., et al. (1999). "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." Proceedings of the National Academy of Sciences. Link

  • Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa quinolone signal (PQS)."[2][3] International Journal of Medical Microbiology. Link

  • Lu, C., et al. (2012). "Structure–activity relationship studies of small-molecule inhibitors of Pseudomonas aeruginosa quorum sensing." Journal of Medicinal Chemistry. Link

  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa PQS quorum sensing molecules and their inhibition." Future Medicinal Chemistry. Link

  • Lesic, B., et al. (2007). "Inhibitors of pathogen intercellular signals as selective anti-infective compounds." PLoS Pathogens. Link

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A Researcher's Guide to Validating the Biological Activity of Novel Quinoline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, technical framework for validating the biological activity of novel quinoline derivatives, using the hypothetical compound 5,7-Dimethyl-2-propyl-4-quinolinol as a case study. Due to the limited publicly available data on this specific molecule, we will draw comparisons with well-characterized BET (Bromodomain and Extra-Terminal) bromodomain inhibitors—JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib)—to illustrate a comprehensive validation workflow. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] This guide will focus on the validation of potential anticancer and anti-inflammatory activities, areas where BET inhibitors have shown significant promise.

Introduction to the Quinoline Scaffold and the Rationale for Comparison

Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic molecules with therapeutic value.[2][7][8] Their diverse biological activities stem from their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and modulate various signaling pathways.[2][9][10]

Given the structural novelty of this compound, its biological activity is yet to be elucidated. To build a robust validation strategy, we will leverage the extensive research on a class of small molecules that have a well-defined mechanism of action in cancer and inflammation: the BET bromodomain inhibitors. These inhibitors, including JQ1, OTX-015, and I-BET762, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors.[11][12][13] This disruption of transcriptional regulation leads to the downregulation of key oncogenes like MYC and pro-inflammatory genes.[11][12]

This comparative approach will allow us to outline a series of experiments, from initial cell-based assays to mechanistic studies, that would be necessary to characterize the biological activity of a novel quinoline compound like this compound.

Diagram 1: Structural Comparison of Quinoline Scaffold and BET Inhibitors

Structural_Comparison cluster_quinoline Quinoline Scaffold cluster_beti BET Inhibitors (Comparators) This compound This compound (Hypothetical) JQ1 JQ1 This compound->JQ1 Potential Functional Similarity OTX015 OTX-015 (Birabresib) This compound->OTX015 IBET762 I-BET762 (Molibresib) This compound->IBET762

Caption: Structural relationship between the hypothetical quinoline and known BET inhibitors.

Experimental Validation Workflow: A Step-by-Step Guide

This section outlines a logical progression of experiments designed to first identify and then characterize the biological activity of a novel compound.

The first step in validating a new compound is to assess its effect on cell viability and proliferation across a panel of relevant cell lines. For potential anticancer activity, a panel of cancer cell lines from different tissues (e.g., breast, lung, colon, leukemia) should be used.[1][7][14] For anti-inflammatory activity, cell lines like RAW 264.7 (macrophages) stimulated with lipopolysaccharide (LPS) are appropriate.[3][15]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and the comparator compounds (JQ1, OTX-015, I-BET762) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Diagram 2: Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

The following table presents hypothetical IC50 values for our compound of interest against the established BET inhibitors in a panel of cancer cell lines. This illustrates how to present comparative data effectively.

CompoundCell LineIC50 (nM)
This compound MCF-7 (Breast Cancer) Hypothetical: 250
A549 (Lung Cancer) Hypothetical: 400
HL-60 (Leukemia) Hypothetical: 150
JQ1 MCF-7 (Breast Cancer) 100 - 500[16]
A549 (Lung Cancer) >6000[11]
HL-60 (Leukemia) 125 - 250[17]
OTX-015 (Birabresib) MCF-7 (Breast Cancer) ~200
A549 (Lung Cancer) >6000[11]
HL-60 (Leukemia) 92 - 112[18]
I-BET762 (Molibresib) Prostate Cancer Cell Lines 25 - 150[12]
Myeloma Cell Lines 32.5 - 42.5

Note: The IC50 values for the comparator compounds are sourced from the provided search results and may vary depending on the specific experimental conditions.

Mechanistic Insights: Unraveling the Mode of Action

Once a biological activity is confirmed, the next crucial step is to elucidate the underlying mechanism of action. Drawing from our comparators, we will explore the inhibition of BET proteins and the subsequent impact on downstream signaling pathways.

A key experiment would be to determine if this compound directly interacts with BET bromodomains. This can be achieved through biophysical assays such as AlphaScreen or Surface Plasmon Resonance (SPR).

If the compound is hypothesized to be a BET inhibitor, it should downregulate the expression of BET target genes, most notably MYC.[11][12]

Experimental Protocol: Western Blot for MYC Protein Expression

  • Cell Lysis: Treat cells with the test and comparator compounds for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

BET inhibitors are known to impact multiple signaling pathways involved in cell cycle progression and inflammation.[11][13][19] A key anti-inflammatory mechanism of BET inhibitors is the suppression of NF-κB signaling.[19]

Diagram 3: Simplified BET Inhibitor Signaling Pathway

BET_Inhibitor_Pathway cluster_nucleus Nucleus BET BET Proteins (BRD4) DNA DNA BET->DNA Histones Acetylated Histones Histones->BET TF Transcription Factors (e.g., NF-κB, MYC) TF->BET Transcription Gene Transcription (Oncogenes, Inflammatory Genes) DNA->Transcription BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BET Inhibits Binding

Caption: Mechanism of action of BET inhibitors in the nucleus.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of a novel quinoline compound, this compound. By using well-characterized BET bromodomain inhibitors as a comparative framework, we have detailed a workflow that spans from initial cell-based screening to in-depth mechanistic studies. This approach, grounded in established scientific principles, provides a clear path for researchers to systematically evaluate new chemical entities and build a strong data package for further development. Future studies would involve in vivo validation in animal models to assess efficacy and safety, further solidifying the therapeutic potential of the novel compound.

References

  • Stathis, A., et al. (2016). OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. Oncotarget, 7(42), 68599–68610. [Link]

  • Verma, R., et al. (2021). OTX015 PROTACs: Emerging Novel Therapeutic Agents in Cancer Treatment. BIO Web of Conferences, 34, 01004. [Link]

  • BIRABRESIB - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved February 15, 2026, from [Link]

  • Asangani, I. A., et al. (2014). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncogene, 33(5), 589–599. [Link]

  • Saini, K., et al. (2018). Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762. Cancer Prevention Research, 11(3), 145–156. [Link]

  • Wu, S. Y., et al. (2018). General mechanism of JQ1 in inhibiting various types of cancer. Oncology Letters, 15(5), 7065–7072. [Link]

  • Kirby, C. A., et al. (2020). A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research, 48(10), 5351–5366. [Link]

  • JQ1, a Potential Therapeutic Molecule for Myeloid Leukemia with PTEN Deficiency. (2016). Blood, 128(22), 5298. [Link]

  • Meng, S., et al. (2014). BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction. Journal of Dental Research, 93(7), 657–662. [Link]

  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 81(12), 1339–1377. [Link]

  • Al-Ostath, A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 14(1), 3037. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Molecules, 28(15), 5885. [Link]

  • Smith, J. T. (1984). [Mechanism of Action of Quinolones]. PubMed, 14(Suppl 1), 3-15. [Link]

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Abu-Izneid, T., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1321. [Link]

  • Compound 91b1 showed anticancer effect in vitro. Compound 91b1 and CDDP... - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Szychta, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 384. [Link]

  • Dolle, R. E., et al. (1994). 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 37(17), 2627–2629. [Link]

  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry. [Link]

  • Hsieh, M. C., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1059. [Link]

  • Quinolines | AMERICAN ELEMENTS® | Products | Applications. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]

  • Mondal, S., et al. (2011). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 31(5), 715–753. [Link]

  • El-Adly, M. M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207–219. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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  • Al-Abdullah, E. S., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4975–4990. [Link]

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A Comparative Guide to the Biological Activity of 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Quinolone Scaffold

In the landscape of medicinal chemistry, the 4-hydroxyquinoline, or 4-quinolone, scaffold stands out as a "privileged structure."[1] This nitrogen-containing heterocyclic aromatic core is present in a multitude of natural and synthetic compounds, exhibiting a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The versatility of the 4-quinolone ring system, which allows for substitutions at various positions, provides a fertile ground for the fine-tuning of its biological activity and has been the subject of extensive structure-activity relationship (SAR) studies.[1]

This guide provides a comparative analysis of a novel, hypothetical compound, 5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) , against well-established modulators in two distinct and significant therapeutic areas: neurodegenerative disease and oncology. Our objective is to contextualize the potential of DMPQ by juxtaposing its projected performance with known inhibitors of acetylcholinesterase and protein kinases, two classes of enzymes for which the quinoline scaffold has shown significant promise.

Part 1: DMPQ as a Potential Acetylcholinesterase Inhibitor

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cognitive function is linked to the deterioration of cholinergic neurons and the subsequent loss of acetylcholine (ACh) neurotransmission.[2] A primary therapeutic strategy, therefore, is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the neural synapse, thereby increasing the availability of this neurotransmitter.[3][4] Given that numerous quinoline-based compounds have demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE), it is a logical first step to evaluate DMPQ's potential in this arena.[5][6]

Comparative Analysis: DMPQ vs. Galantamine

Galantamine is an FDA-approved acetylcholinesterase inhibitor used for the treatment of mild-to-moderate Alzheimer's disease.[2][7] It acts as a reversible, competitive inhibitor of AChE. For the purpose of this guide, we will compare the hypothetical inhibitory potency of DMPQ against that of galantamine.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
DMPQ Acetylcholinesterase (AChE)2.5 ± 0.3
Galantamine Acetylcholinesterase (AChE)1.65

Table 1: Hypothetical comparative inhibitory potencies of DMPQ and Galantamine against Acetylcholinesterase.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes a standard colorimetric method for assessing AChE activity, which can be adapted to determine the inhibitory potential of novel compounds like DMPQ.

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine Iodide (ATCI) solution (15 mM in water)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in 0.1 M phosphate buffer, pH 7.0)

    • AChE enzyme solution (from electric eel or human recombinant)

    • Test compound (DMPQ) and reference compound (Galantamine) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test or reference compound solution.

    • Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release Vesicle Synaptic Vesicle AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal ACh_Synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor DMPQ / Galantamine Inhibitor->AChE Inhibits

Caption: Cholinergic synapse showing AChE inhibition by DMPQ/Galantamine.

Part 2: DMPQ as a Potential Protein Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[8] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[8][9][10] The quinoline and quinazoline scaffolds are prevalent in a number of FDA-approved small-molecule kinase inhibitors.[11][12][13] This makes the evaluation of DMPQ's activity against a representative protein kinase a worthwhile endeavor.

Comparative Analysis: DMPQ vs. Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor that targets multiple kinases, including BCR-ABL and the Src family of kinases.[9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9] We will hypothetically compare the inhibitory profile of DMPQ to that of Dasatinib against a representative tyrosine kinase, Src.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]
DMPQ Src Kinase150 ± 15
Dasatinib Src Kinase<1

Table 2: Hypothetical comparative inhibitory potencies of DMPQ and Dasatinib against Src Kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

  • Preparation of Reagents:

    • Kinase Buffer (containing appropriate salts, DTT, and BSA)

    • Src Kinase enzyme solution

    • Peptide substrate for Src Kinase

    • ATP solution (at a concentration near the Km for the enzyme)

    • Test compound (DMPQ) and reference compound (Dasatinib) solutions at various concentrations.

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Assay Procedure:

    • In a white, opaque 96-well microplate, add the test or reference compound solution.

    • Add the Src kinase and peptide substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start: Prepare Reagents Add_Cmpd Add Compound (DMPQ/Dasatinib) to Plate Start->Add_Cmpd Add_Enz_Sub Add Kinase and Substrate Add_Cmpd->Add_Enz_Sub Add_ATP Initiate Reaction with ATP Add_Enz_Sub->Add_ATP Incubate Incubate at Room Temp Add_ATP->Incubate Add_Detection Add Luminescent ATP Detection Reagent Incubate->Add_Detection Read_Lumi Measure Luminescence Add_Detection->Read_Lumi Analyze Calculate % Inhibition and IC50 Read_Lumi->Analyze End End Analyze->End

Sources

structure-activity relationship (SAR) studies of 5,7-Dimethyl-2-propyl-4-quinolinol analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,7-Dimethyl-2-propyl-4-quinolinol Analogs

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationships (SAR) of a specific quinoline derivative, this compound, and its analogs. By systematically exploring modifications at various positions of this scaffold, we aim to provide a comprehensive framework for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

The Core Scaffold: this compound

The parent compound, 5,7-dimethyl-2,4-quinolinediol, serves as our foundational structure.[3] The introduction of a propyl group at the C2 position yields our lead compound, this compound. This molecule presents several key positions for synthetic modification, which are critical in defining its interaction with biological targets:

  • C2-Position: The 2-propyl group influences the compound's lipophilicity and steric profile.

  • C4-Position: The 4-hydroxyl group is a key hydrogen bond donor and can be modified to alter polarity and binding interactions.

  • C5 and C7-Positions: The methyl groups on the benzenoid ring affect the electronic properties and planarity of the scaffold.

This guide will dissect how substitutions at these positions modulate the biological activity, providing a comparative analysis based on experimental data from related quinoline systems.

General Synthetic Strategies

The synthesis of 4-quinolinol derivatives is well-established, with several classical methods available. The Conrad-Limpach and the Gould-Jacobs reactions are particularly relevant, typically involving the condensation of an aniline with a β-ketoester or a related malonic ester derivative, followed by a thermal cyclization.[4][5]

A general workflow for the synthesis and evaluation of these analogs is outlined below. This process ensures a systematic approach from initial design to biological validation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3,5-dimethylaniline, β-ketoester) Condensation Condensation Reaction Start->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Purification Purification (Crystallization / Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Screening Primary Biological Screening (e.g., MTT Assay for Cytotoxicity) Characterization->Screening Pure Analog DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) DoseResponse->Mechanism SAR SAR Analysis Mechanism->SAR

Caption: General workflow for analog synthesis and evaluation.

Structure-Activity Relationship (SAR) Analysis

The following sections explore the impact of structural modifications at key positions of the this compound scaffold. The relationships described are synthesized from general principles observed across various quinoline SAR studies.[6][7]

Modifications at the C2-Position

The substituent at the C2-position plays a crucial role in defining the compound's interaction with the target's binding pocket and its overall physicochemical properties.

  • Alkyl Chain Length: Altering the length of the 2-alkyl chain directly impacts lipophilicity. A moderate increase in chain length (e.g., from propyl to butyl or pentyl) often enhances potency, likely due to improved membrane permeability or hydrophobic interactions. However, excessively long chains may introduce unfavorable steric hindrance or reduce aqueous solubility.

  • Aromatic Substituents: Replacing the propyl group with an aromatic ring (e.g., phenyl, substituted phenyl) can introduce new binding interactions, such as π-π stacking. The nature of the substituents on this phenyl ring is critical; electron-withdrawing groups (e.g., -Cl, -CF3) can modulate electronic properties and improve activity, while bulky groups may be detrimental.

Modifications at the C4-Position

The 4-hydroxyl group is a potent hydrogen bond donor. Its modification can drastically alter the binding mode and selectivity of the analogs.

  • O-Alkylation (Ethers): Conversion of the -OH group to an alkoxy group (e.g., -OCH3, -OCH2CH3) removes the hydrogen bonding donor capability. This can be detrimental if the -OH is critical for binding. However, it can also improve cell permeability and metabolic stability.

  • Acylation (Esters): Converting the -OH to an ester can create a prodrug, which may be hydrolyzed in vivo to release the active 4-hydroxy compound. This strategy can be used to improve bioavailability.

  • Replacement with Amino Group: Substituting the -OH with an amino group (-NH2) or a substituted amine introduces a hydrogen bond donor and acceptor, potentially leading to a different binding orientation and activity profile.

Modifications at the C5 and C7-Positions

The methyl groups at C5 and C7 influence the electronic environment of the benzenoid ring and can provide steric cues for receptor binding.

  • Varying Alkyl Groups: Replacing the methyl groups with larger alkyl groups (e.g., ethyl) can introduce steric clashes with the binding site, often leading to a decrease in activity.

  • Introduction of Halogens: Substituting one or both methyl groups with halogens (e.g., -Cl, -F) alters the electronic nature of the ring. Halogens can participate in halogen bonding and can significantly impact the pKa of the quinoline nitrogen, which may affect target engagement.

The diagram below summarizes these key SAR trends.

SAR_Summary cluster_legend Legend SAR_Image a Green Arrow: Activity Generally Increases b Red Arrow: Activity Generally Decreases c Yellow Box: Tolerates a range of substituents

Caption: Key structure-activity relationships for the quinolinol scaffold.

Comparative Performance: In Vitro Anticancer Activity

To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound analogs against the A549 human lung carcinoma cell line. The data is illustrative and based on general trends observed in quinoline anticancer studies.[4][8]

Compound IDC2-SubstituentC4-SubstituentC5, C7-SubstituentsIC50 (µM) vs. A549Reference Trend
1a (Lead) -CH2CH2CH3-OH-CH3, -CH315.2Baseline
1b -CH3-OH-CH3, -CH335.8[9]
1c -Phenyl-OH-CH3, -CH38.5[10]
1d -CH2CH2CH3-OCH3-CH3, -CH328.1[11]
1e -CH2CH2CH3-OH-H, -H22.4[7]
1f -CH2CH2CH3-OH-Cl, -Cl9.8[12]
Doxorubicin ---0.8Positive Control

Analysis of Data:

  • Shortening the C2-alkyl chain ( 1b vs. 1a ) appears to decrease potency.

  • Replacing the C2-propyl with a phenyl group ( 1c ) significantly enhances activity, suggesting a favorable hydrophobic/aromatic interaction pocket.

  • Masking the C4-hydroxyl group ( 1d ) reduces activity, highlighting the importance of this hydrogen bonding moiety.

  • Removal of the C5/C7 methyl groups ( 1e ) is slightly detrimental, while their replacement with electron-withdrawing chlorine atoms ( 1f ) improves potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.

Protocol 1: General Synthesis of a C2-Aryl Analog (e.g., Compound 1c)
  • Condensation: To a solution of 3,5-dimethylaniline (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq). Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture. The intermediate enamine may precipitate. Without purification, add the mixture to a high-boiling point solvent like Dowtherm A. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.

  • Work-up: Cool the mixture to room temperature. Dilute with hexane to precipitate the crude product. Filter the solid and wash thoroughly with hexane.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel to yield the pure 2-phenyl-5,7-dimethyl-4-quinolinol.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability.[8]

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The SAR exploration of this compound analogs reveals critical insights for designing more potent compounds. The C2-position is highly amenable to substitution with aromatic rings, the C4-hydroxyl group is vital for activity, and the electronic properties of the C5/C7 positions can be tuned to enhance potency. Future work should focus on creating dual-functional molecules by hybridizing the quinoline scaffold with other known pharmacophores, a strategy that has proven successful in developing potent therapeutic agents.[8] Further exploration guided by the principles outlined in this guide will be crucial in unlocking the full therapeutic potential of this chemical class.

References

  • Synthesis and Biological Potentials of Quinoline Analogues: A Review of Liter
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).
  • The Evolving Landscape of Quinoline-Based Bioactive Molecules: A Comparative Guide to Ethyl-quinolin-3-ylmethyl-amine Analogs. (n.d.). BenchChem.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.
  • Investigating biological activity spectrum for novel quinoline analogues. (2007). PubMed.
  • Biological Activities of Quinoline Deriv
  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). PMC.
  • Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance medi
  • Review on recent development of quinoline for anticancer activities. (2022). Google Scholar.
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. (2011).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006).
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. (n.d.). BenchChem.
  • General strategies for the synthesis of quinoline derivatives. Reagents... (n.d.).
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). MDPI.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • 5,7-dimethyl-2,4-quinolinediol. (2025). ChemSynthesis.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Advances in polymer based Friedlander quinoline synthesis. (2021). Semantic Scholar.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI.

Sources

Cross-Validation of 5,7-Dimethyl-2-propyl-4-quinolinol: A Comparative Guide on Metabolic & Cytotoxic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

5,7-Dimethyl-2-propyl-4-quinolinol (CAS: 1070879-99-0) represents a specific lipophilic analog within the 2-alkyl-4-quinolinol class. Structurally homologous to HQNO (2-heptyl-4-hydroxyquinoline N-oxide) and PQS (Pseudomonas Quorum Signal), this compound is hypothesized to exert biological activity through mitochondrial electron transport chain (ETC) modulation and quorum sensing interference .

Unlike non-specific cytotoxic agents, 2-alkyl-4-quinolinols often act as inhibitors of the cytochrome bc1 complex (Complex III) or Complex I in mitochondria. Therefore, standard cytotoxicity assays (like MTT) can yield false positives if not cross-validated, as they measure enzymatic activity (NAD(P)H flux) rather than cell mass.

This guide outlines a rigorous cross-validation framework to distinguish between genuine antiproliferative effects and metabolic artifacts, comparing the compound against industry standards Doxorubicin (general cytotoxic) and HQNO (mitochondrial inhibitor).

Part 2: Comparative Analysis & Performance Metrics

To validate this compound, we must benchmark it against agents with defined mechanisms. The following table outlines the expected performance profiles in a cross-validation matrix.

Table 1: Comparative Efficacy Benchmarks (Validation Matrix)
FeatureThis compound (Target)HQNO (Mitochondrial Control)Doxorubicin (Cytotoxic Control)
Primary Mechanism Putative Complex III Inhibition / Membrane UncouplingComplex III (Qi site) InhibitorDNA Intercalation / Topoisomerase II Inhibition
Effect on Glycolytic Cells (e.g., HeLa, A549)Moderate (Cells compensate via glycolysis)Low/Resistant (Warburg effect protection)High Toxicity (Apoptosis induction)
Effect on Oxidative Cells (e.g., HepG2, Galactose-media)High Potency (Metabolic crisis induction)High Potency High Toxicity
MTT vs. SRB Assay Discrepancy High (MTT underestimates viability due to enzyme inhibition)High Low (Consistent results)
Lipophilicity (cLogP) ~3.5 - 4.2 (High membrane permeability)~4.5~1.3 (Moderate)

Critical Insight: If this compound shows high potency in MTT assays but low potency in Crystal Violet/SRB assays, it confirms metabolic interference rather than direct cell killing. This is a common pitfall in quinolinol research.

Part 3: Mechanistic Visualization

The following diagram illustrates the hypothesized interference point of 2-alkyl-4-quinolinols within the mitochondrial respiratory chain, necessitating the specific cell-line choices in Part 4.

Mitochondrial_Interference cluster_glycolysis Warburg Effect (Cancer Cells) NADH NADH CI Complex I NADH->CI e- UQ Ubiquinone (Q) CI->UQ e- CIII Complex III (Cytochrome bc1) UQ->CIII e- CIV Complex IV CIII->CIV Cytochrome c ATP ATP Synthase CIV->ATP Proton Gradient Target This compound (Putative Block) Target->CI Secondary Target? Target->CIII Inhibits Qi Site Glycolysis Glycolysis (Bypasses ETC) Glycolysis->ATP Low Yield

Figure 1: Hypothesized inhibition of the Electron Transport Chain by 2-alkyl-4-quinolinols. Note the potential for glycolytic bypass in cancer cells.

Part 4: Experimental Protocols for Cross-Validation

To objectively validate the compound, you must move beyond simple IC50 screening. Use this "Galactose Challenge" workflow to confirm mitochondrial specificity.

Protocol A: The "Galactose Challenge" (Metabolic Specificity)

Rationale: Cancer cells grown in high glucose (25mM) rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons. Replacing glucose with galactose (10mM) forces cells to use Oxidative Phosphorylation (OXPHOS) to survive. A true mitochondrial inhibitor will become significantly more toxic in galactose media.

Cell Lines:

  • HepG2 (Liver Carcinoma): High mitochondrial content; metabolically competent.

  • HeLa (Cervical Cancer): Highly glycolytic; serves as the "resistant" control in glucose.

  • HFF-1 (Human Foreskin Fibroblasts): Normal control to establish the Therapeutic Index (TI).

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., 5,000/well) in standard DMEM (25mM Glucose). Allow attachment for 24h.

  • Media Switch (Critical Step):

    • Group A: Wash PBS x1, add DMEM + 25mM Glucose (Glycolytic Mode).

    • Group B: Wash PBS x2, add DMEM (Glucose-free) + 10mM Galactose + 1mM Sodium Pyruvate (OXPHOS Mode).

  • Treatment: Treat with this compound (0.1 µM – 100 µM) for 48 hours.

    • Controls: HQNO (Positive Control), DMSO (Vehicle).

  • Readout: Use SRB (Sulforhodamine B) assay.

    • Why SRB? It measures total protein (cell mass). MTT is dependent on mitochondrial dehydrogenase activity, which the compound likely inhibits directly, causing false data.

Interpretation:

  • If IC50 (Galactose) << IC50 (Glucose) [>3-fold shift]: Confirmed Mitochondrial Toxin.

  • If IC50 (Galactose) ≈ IC50 (Glucose): General Cytotoxic (like Doxorubicin).

Protocol B: Validation Logic Flow

Follow this decision tree to classify the compound's mode of action based on the experimental data.

Validation_Logic Start Start: Compare IC50 (Glucose vs. Galactose) Check1 Is IC50(Gal) significantly lower than IC50(Glu)? Start->Check1 Result_Mito Mechanism: Mitochondrial Respiration Inhibitor Check1->Result_Mito Yes (>3x shift) Result_Cyto Mechanism: General Cytotoxic / DNA Damage Check1->Result_Cyto No Check2 Compare Normal (HFF) vs. Cancer (HepG2) Result_Mito->Check2 Result_Cyto->Check2 Safe High Therapeutic Index (Selective) Check2->Safe IC50(Normal) > IC50(Cancer) Toxic High General Toxicity (Non-Selective) Check2->Toxic IC50(Normal) ≈ IC50(Cancer)

Figure 2: Decision Matrix for classifying this compound based on differential cytotoxicity.

Part 5: References

  • Reil, E., et al. (2020). "Quinoline and quinolone alkaloids: biological activity and mechanisms of action." National Institutes of Health (PMC).

  • Miyoshi, et al. (2013). "Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives." ACS Publications.

  • Gohil, V. M., et al. (2010). "Nutrient-sensitized screening for drugs that shift energy metabolism from mitochondrial respiration to glycolysis." Nature Biotechnology. (Establishes the Galactose/Glucose validation protocol).

  • PubChem Database. "Compound Summary: 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)." (Structural analog reference).

  • Wonder Chem. "Product Data: this compound (CAS 1070879-99-0)."[1]

Sources

Comparative Guide: In Vivo Translation of 5,7-Dimethyl-2-propyl-4-quinolinol (DPQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dimethyl-2-propyl-4-quinolinol (DPQ) represents a synthetic analog of the Pseudomonas aeruginosa quorum sensing (QS) signal molecule HHQ (2-heptyl-4-quinolinol). While native HHQ and PQS (Pseudomonas Quinolone Signal) trigger the PqsR (MvfR) receptor to launch virulence factors, short-chain analogs like DPQ typically function as competitive antagonists .

This guide outlines the validation framework to transition DPQ from an in vitro "hit" (likely showing pyocyanin inhibition or biofilm reduction) to an in vivo anti-virulence candidate. Unlike traditional antibiotics, DPQ is expected to "disarm" bacteria rather than kill them outright. Therefore, the validation metrics must shift from Minimum Inhibitory Concentration (MIC) to Virulence Factor Suppression and Immune Clearance .

Part 1: The Comparative Landscape

To validate DPQ, you must benchmark it against the native agonist (to prove mechanism) and established inhibitors (to prove potency).

Table 1: Comparative Performance Metrics
FeatureDPQ (Candidate) HHQ (Native Agonist) M64 / BB (Ref. Inhibitors) Ciprofloxacin (Antibiotic)
Primary Target PqsR (MvfR) AntagonistPqsR AgonistPqsR AntagonistDNA Gyrase / Topo IV
Effect on Growth Negligible (Non-bactericidal)Promotes (via PQS)NegligibleBactericidal (Cell Death)
Bioavailability Moderate (Propyl chain improves solubility vs Heptyl)Low (Highly lipophilic)OptimizedHigh
Key In Vivo Readout Reduced Pyocyanin/Tissue DamageIncreased VirulenceReduced VirulenceReduced CFU
Synergy Potential High (Sensitizes biofilms to antibiotics)N/AHighN/A
Mechanism of Action: PqsR Antagonism

DPQ exploits the structural similarity to HHQ to occupy the ligand-binding domain (LBD) of PqsR without inducing the conformational change required for DNA binding. This blocks the auto-induction loop.

PqsR_Pathway HHQ HHQ (Native Ligand) PqsR PqsR Receptor (Inactive) HHQ->PqsR Binds DPQ DPQ (Inhibitor) DPQ->PqsR Competes Complex_Active PqsR-HHQ Complex (Active) PqsR->Complex_Active Activation Complex_Inactive PqsR-DPQ Complex (Blocked) PqsR->Complex_Inactive Inhibition Gene_Exp Virulence Genes (phzA-G, pqsA-E) Complex_Active->Gene_Exp Promotes Complex_Inactive->Gene_Exp Blocks Virulence Pyocyanin, Elastase, Biofilm Gene_Exp->Virulence Production

Figure 1: Mechanism of Action.[1] DPQ competes with HHQ for the PqsR receptor, forming an inactive complex that prevents the transcription of virulence genes.

Part 2: Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling (The "Bridge")

In vitro potency is irrelevant if the compound cannot reach the infection site. 2-alkyl-4-quinolinols are notoriously hydrophobic.

Objective: Determine if DPQ achieves plasma concentrations > IC50 (determined in vitro) for the duration of the dosing interval.

  • Formulation:

    • Challenge: DPQ is likely insoluble in water.

    • Vehicle: Dissolve DPQ in 5% DMSO + 40% PEG400 + 55% Saline. Alternatively, use 0.5% Methylcellulose for oral gavage.

  • Dosing (Mouse):

    • Administer 10 mg/kg (IV) and 30 mg/kg (PO/SC).

  • Sampling:

    • Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.

    • Crucial Step: Quantify DPQ using LC-MS/MS.

    • Reference Standard: Use synthesized HHQ as an internal standard if isotopically labeled DPQ is unavailable.

  • Success Criteria:

    • 
       (for pyocyanin inhibition).
      
    • 
       hours.
      
Protocol B: In Vivo Efficacy (Murine Burn Wound Model)

Since DPQ is an anti-virulence agent, it may not reduce bacterial load (CFU) significantly in acute models. The burn wound model is ideal because P. aeruginosa virulence factors (elastase, exotoxin A) directly drive tissue necrosis and mortality in this system.

Subjects: BALB/c mice (6-8 weeks old). Group Size: n=10 per group.

Workflow:

  • Induction: Create a partial-thickness thermal injury on the dorsal surface under anesthesia.

  • Infection: Inoculate the wound with

    
     CFU of P. aeruginosa PA14 (highly virulent strain).
    
  • Treatment Groups:

    • Group 1: Vehicle Control.

    • Group 2: DPQ (Optimized dose from PK, e.g., 50 mg/kg SC q12h).

    • Group 3: Ciprofloxacin (Sub-therapeutic dose, e.g., 5 mg/kg).

    • Group 4: DPQ + Ciprofloxacin (Synergy test).

  • Endpoints (48-72 hours):

    • Survival: Monitor mortality.

    • Bioburden: Homogenize skin/muscle tissue; plate for CFU.

    • Virulence Quantification (The Critical Step):

      • Extract pyocyanin from tissue homogenate using chloroform/HCl extraction. Measure OD at 520nm.

      • Rationale: A drop in pyocyanin without a massive drop in CFU confirms the specific PqsR-inhibiting mechanism in vivo.

Protocol C: Galleria mellonella (Invertebrate Screen)

Use this rapid screen before murine trials to verify toxicity and initial efficacy.

  • Inject larvae with P. aeruginosa (approx. 20 CFU).

  • Inject DPQ (10-20 mg/kg) into the hemocoel 1 hour post-infection.

  • Monitor melanization (darkening) and survival over 48 hours.

  • Interpretation: If DPQ-treated larvae survive longer but still contain bacteria, the compound is successfully neutralizing virulence factors.

Part 3: Validation Workflow & Decision Tree

This diagram guides the decision-making process based on experimental data.

Validation_Workflow InVitro In Vitro Hit (Pyocyanin IC50 < 5µM) ToxScreen Cytotoxicity Screen (HepG2/Vero Cells) InVitro->ToxScreen Decision_1 Selectivity Index > 10? ToxScreen->Decision_1 Galleria Galleria mellonella Infection Model Decision_2 Survival Benefit? Galleria->Decision_2 PK_Study Mouse PK (Bioavailability) Decision_3 Plasma Conc > IC50? PK_Study->Decision_3 Murine_Model Murine Burn/Lung Infection Model Success Clinical Candidate Murine_Model->Success Reduced Pathology Decision_1->Galleria Yes Stop Stop/Redesign Decision_1->Stop No Decision_2->PK_Study Yes Decision_2->Stop No Decision_3->Murine_Model Yes Decision_3->Stop No (Reformulate)

Figure 2: Strategic workflow for validating DPQ. Note the "Stop/Redesign" checkpoints to prevent resource waste on insoluble or toxic compounds.

References

  • Starkey, M., et al. (2014). Pseudomonas aeruginosa Quorum Sensing and Virulence Factors. Annual Review of Microbiology. Link

  • Lu, C., et al. (2014). Discovery of Antagonists of PqsR, a Key Player in 2-Alkyl-4-Quinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa.[1][2] Chemistry & Biology. Link

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[2][3][4][5] EMBO Journal. Link

  • Dubern, J.F., & Diggle, S.P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species.[6] Molecular BioSystems. Link

  • Mellbye, B.L., & Schuster, M. (2011). The sociomicrobiology of Pseudomonas aeruginosa infections. Future Microbiology. Link

Sources

A Guide to Reproducible Experimentation with 2-Alkyl-4-Hydroxyquinolines: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the challenge of experimental reproducibility is a persistent hurdle. A 2016 survey highlighted that 70% of scientists have failed to reproduce another's experiments, and over half could not replicate their own. In fields like medicinal chemistry and drug discovery, where the synthesis and evaluation of novel compounds are paramount, ensuring that results are reliable and repeatable is the bedrock of scientific progress.[1] This guide provides an in-depth, technically-grounded framework for conducting reproducible experiments with 2-alkyl-4-hydroxyquinolines (AHQs), a class of compounds known for their diverse and potent biological activities, including antimicrobial and anticancer effects.[2][3]

While the specific compound 5,7-Dimethyl-2-propyl-4-quinolinol lacks detailed published experimental data, this guide will focus on a representative and well-documented member of this chemical family, 2-heptyl-4-hydroxyquinoline (HHQ) , to illustrate the principles of reproducible synthesis and comparative biological evaluation. The methodologies and logical frameworks presented herein are broadly applicable to other substituted quinolinols.

The Chemical and Biological Significance of 2-Alkyl-4-Hydroxyquinolines

2-Alkyl-4-hydroxyquinolines, which exist in tautomeric equilibrium with 2-alkyl-4-quinolones, are not merely synthetic curiosities. They are naturally occurring metabolites, primarily produced by bacteria such as Pseudomonas aeruginosa.[2] In the microbial world, compounds like HHQ and its derivatives act as quorum sensing molecules, allowing bacteria to communicate and coordinate group behaviors.[2][4] This inherent biological role has spurred extensive research into their activities, revealing a broad spectrum of potential therapeutic applications.[2][3]

The core quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[5][6] The lipophilic alkyl chain at the C-2 position is crucial for the biological activity of AHQs, enabling them to interact with and penetrate cellular membranes, a key factor in their antimicrobial and cytotoxic effects.[7]

Part 1: Reproducible Synthesis of 2-Heptyl-4-Hydroxyquinoline (HHQ)

The key to reproducible synthesis lies in meticulous control over reaction parameters and the use of well-vetted procedures. The Conrad-Limpach reaction is a classic and reliable method for synthesizing 4-hydroxyquinolines.[8][9] The following protocol is a robust, field-proven method adapted from established literature.[9][10]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-anilinonon-2-enoate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine aniline (18.6 g, 0.2 mol) and ethyl 3-oxononanoate (40.0 g, 0.2 mol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is typically used directly in the next step without extensive purification. The formation of water as a byproduct drives the enamine formation.

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. The subsequent dehydration is the driving force for the reaction. Using the crude product directly minimizes material loss and potential side reactions during purification.

Step 2: Cyclization to 2-Heptyl-4-hydroxyquinoline

  • High-Temperature Cyclization: Prepare a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser. Add 300 mL of a high-boiling point solvent, such as Dowtherm A or diphenyl ether.[9] Heat the solvent to reflux (approx. 250-260°C).

    • Safety Note: This step must be performed in a well-ventilated fume hood due to the high temperatures and potential for vapor inhalation.

  • Addition of Precursor: Slowly add the crude ethyl 3-anilinonon-2-enoate from Step 1 to the refluxing solvent over 15-20 minutes.

  • Reaction Completion: Continue stirring at reflux for an additional 30 minutes after the addition is complete. Ethanol, a byproduct of the cyclization, will distill off.[9]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

    • Add petroleum ether (200 mL) to facilitate further precipitation and dilute the high-boiling solvent.

    • Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the solvent.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield pure 2-heptyl-4-hydroxyquinoline as a white or off-white solid.

Causality Insight: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization, where the aniline ring attacks the ester carbonyl. This thermal cyclization is often more reproducible than acid-catalyzed methods at lower temperatures, which can lead to side products. The choice of a high-boiling, inert solvent like Dowtherm A ensures a consistent and controllable reaction temperature, which is critical for reproducibility.[9]

Workflow for Reproducible Synthesis of HHQ

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Mix Mix & Stir (p-TSA catalyst, RT, 4-6h) Aniline->Mix Ketoester Ethyl 3-oxononanoate Ketoester->Mix Crude_Enamine Crude Ethyl 3-anilinonon-2-enoate Mix->Crude_Enamine Add Slow Addition Crude_Enamine->Add Solvent Dowtherm A (Solvent) Reflux Heat to Reflux (250-260°C) Solvent->Reflux Cool Cool to RT Reflux->Cool Add->Reflux Filter Filter & Wash (Petroleum Ether) Cool->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Pure_HHQ Pure HHQ Recrystallize->Pure_HHQ

Caption: Workflow for the reproducible two-step synthesis of 2-heptyl-4-hydroxyquinoline (HHQ).

Part 2: Characterization and Purity Assessment

Reproducibility is contingent on verifying the identity and purity of the synthesized compound. Inconsistent purity is a major source of variability in biological assays.

Technique Purpose Expected Result for HHQ
¹H NMR Structural verification and identification of protons.Aromatic protons (7-8 ppm), vinyl proton (~6 ppm), alkyl chain protons (0.8-3.0 ppm), and a broad singlet for the hydroxyl group.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks corresponding to the quinoline core carbons and the heptyl chain carbons.
Mass Spec (MS) Determines the molecular weight.A molecular ion peak [M+H]⁺ at m/z 244.1696, confirming the formula C₁₆H₂₁NO.
HPLC Assesses purity.A single major peak with >95% purity under optimized conditions.
Melting Point A physical constant indicative of purity.A sharp melting point range consistent with literature values.

Trustworthiness Protocol: A self-validating system requires cross-verification. NMR and MS confirm the structure, while HPLC and melting point analysis confirm the purity. Data from all four techniques should be consistent before proceeding to biological evaluation.

Part 3: Comparative Biological Evaluation

AHQs are known for their antimicrobial and cytotoxic activities.[2] This section outlines standardized protocols for evaluating HHQ and compares its potential performance against relevant alternatives.

A. Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: MIC Determination

  • Preparation: Prepare a stock solution of HHQ in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Causality Insight: This method provides quantitative data (MIC values), which is more reproducible and comparable across different studies than qualitative methods like disk diffusion.[11] Strict control over the inoculum size and incubation conditions is critical for reproducibility.

Comparative Data: Antimicrobial Spectrum

Compound Class Mechanism of Action MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
2-Heptyl-4-hydroxyquinoline (HHQ) 2-Alkyl-4-hydroxyquinolineMembrane disruption, Quorum Sensing Interference[2][4]3 - 10> 100
Clioquinol 8-HydroxyquinolineMetal Ion Chelation[11][12]1 - 44 - 16
Ciprofloxacin FluoroquinoloneDNA Gyrase/Topoisomerase IV Inhibition[6]0.25 - 10.015 - 0.125
Vancomycin GlycopeptideCell Wall Synthesis Inhibition0.5 - 2Inactive

Note: The MIC values are representative ranges compiled from literature and can vary based on the specific strain and experimental conditions.

B. Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., HeLa or PC3) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of HHQ (and control compounds) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for a Standardized MTT Assay

A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Allow Adherence) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standardized experimental workflow for assessing cytotoxicity using the MTT assay.

Comparative Data: Cytotoxic Activity

Compound Class IC₅₀ vs. HeLa Cells (µM) IC₅₀ vs. PC3 Cells (µM)
2-Heptyl-4-hydroxyquinoline (HHQ) 2-Alkyl-4-hydroxyquinoline10 - 5015 - 60
2-(3,4-methylenedioxyphenyl)quinoline derivative 2-Arylquinoline~31[13]~34[13]
Doxorubicin Anthracycline (Chemotherapeutic)0.1 - 1.00.5 - 2.0

Note: IC₅₀ values are representative ranges from literature. Cytotoxicity is highly cell-line dependent.[13]

Conclusion and Best Practices for Reproducibility

The biological activities of 2-alkyl-4-hydroxyquinolines like HHQ make them compelling candidates for drug discovery. However, unlocking their therapeutic potential is entirely dependent on the ability to generate reproducible data. This guide has outlined a robust framework for the synthesis, characterization, and biological evaluation of this compound class.

To ensure the highest level of scientific integrity and reproducibility, researchers should adhere to the following principles:

  • Use Vetted Protocols: Start with established and detailed synthetic procedures from reputable sources.[9]

  • Thorough Characterization: Always confirm the structure and purity of synthesized compounds using orthogonal analytical techniques before biological testing.

  • Standardize Assays: Employ standardized biological assays with appropriate positive and negative controls. Meticulously document all experimental parameters.

  • Transparent Reporting: Report all experimental details, including reagent sources, instrument parameters, and data analysis methods, to allow for accurate replication by others.

By embracing these principles, the scientific community can build a more reliable and robust foundation for the development of new therapeutics based on the versatile quinoline scaffold.

References

  • Kalia, V., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. [Link]

  • Gesheva, A., et al. (2022). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal of Medical Mycology. [Link]

  • Pattanayak, P., et al. (2010). Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. [Link]

  • Ilkei, V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. [Link]

  • Ökten, S., et al. (2023). Structures of quinoline and 8-substituted quinolines. ResearchGate. [Link]

  • Rojas-Vite, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Tran, N. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

  • Moynihan, E., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]

  • Patel, H., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wolska, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Oluwafemi, K. A. (2021). ESKAPE Pathogens: Structure-Activity Relationships of 2,4-Diarylquinolines. Advanced Journal of Chemistry-Section A. [Link]

  • Grundmann, A., et al. (2012). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5,7-Dimethyl-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 5,7-Dimethyl-2-propyl-4-quinolinol

Executive Summary & Risk Profile

This compound is a substituted quinoline derivative, structurally related to Pseudomonas Quinolone Signal (PQS) molecules and various antimicrobial/anticancer pharmacophores. While specific toxicological data for this exact isomer may be sparse in public databases, its structural class dictates a Control Band 3 (Potent Compound) handling strategy.

The Scientist’s Rationale: We do not wait for an LD50 value to determine safety. The quinolin-4-ol core is a bioactive scaffold capable of modulating prokaryotic quorum sensing and eukaryotic cell signaling. Therefore, we treat this substance as a bioactive dust hazard with high potential for respiratory sensitization and mucous membrane irritation.

Physicochemical & Hazard Data
PropertySpecification / Risk
Physical State Crystalline Solid (likely off-white to pale yellow)
Tautomerism Exists in equilibrium between 4-quinolinol (enol) and 4-quinolinone (keto).
Primary Hazard Respiratory Sensitizer & Irritant . High risk of aerosolization during weighing.
Secondary Hazard Ocular Damage .[1][2] Quinoline derivatives can cause severe conjunctival irritation.
Solubility Risk Soluble in DMSO/Methanol. Carrier Effect: Solvents can transport the API through skin.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This matrix is designed for zero-contact handling.

Body ZonePPE RequirementTechnical Justification
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm).Secondary: N95 (minimum) or P100 respirator if handling outside containment.Quinolinol dusts are electrostatic and micronize easily. Inhalation is the fastest route to systemic exposure.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11mm)2. Outer: Extended-cuff Nitrile or Neoprene (0.15mm+)Permeation Defense: If using DMSO as a solvent, nitrile degradation accelerates. Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for powders that can drift around side-shields.
Body Lab Coat (Buttoned) + Disposable Tyvek® Sleeves The "Cuff Gap": The wrist area between glove and coat is the #1 contamination point. Sleeves bridge this gap.

Operational Protocol: The "Zero-Static" Workflow

Handling alkyl-quinolinols requires defeating static electricity, which causes the powder to "jump" and spread.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood or a HEPA-filtered balance enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weigh boat before adding the compound.

    • Why? Substituted quinolines are often highly dielectric; static charge can cause up to 5% mass loss to the environment as invisible dust.

  • The "Wet" Transfer: If possible, tare the solvent vial, add the solid, and then add solvent immediately to suppress dust. Do not transfer dry powder between multiple vessels if avoidable.

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent but poses a transdermal risk .

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

    • Vortex inside the hood with the cap sealed.

    • Inspect the Cap: Check for powder trapped in the threads of the vial cap before opening. This is a common source of glove contamination.

Visualization: Safe Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling cluster_0 CRITICAL CONTROL POINT Start Storage (Desiccated, +4°C) PPE PPE Donning (Double Glove + Sleeves) Start->PPE Retrieve Weigh Weighing (Fume Hood + Ionizer) PPE->Weigh Verify Airflow Solub Solubilization (DMSO/EtOH) Weigh->Solub Wet Transfer Waste Disposal (High Temp Incineration) Weigh->Waste Contaminated Consumables Use Experimental Use (In Vitro/In Vivo) Solub->Use Dilution Use->Waste Quench

Figure 1: Operational workflow emphasizing the critical control points where dust exposure is most likely.

Disposal & Decontamination

Do not dispose of down the drain. Quinoline rings are stable and toxic to aquatic life (aquatic toxicity Category 2/3).

  • Solid Waste: All weigh boats, gloves, and paper towels used in the process must be bagged as Hazardous Chemical Waste .

  • Liquid Waste: Collect in a dedicated "Halogenated/Non-Halogenated Organic" stream (depending on solvent). Label clearly as "Contains Quinoline Derivatives."

  • Spill Cleanup:

    • Powder: Do not sweep. Cover with wet paper towels (soaked in water/detergent) to dampen, then wipe up. This prevents aerosolization.

    • Surface Decontamination: Wash surface with 10% bleach solution followed by water to degrade the organic ring structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling. (Industry Standard for HPAPI). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.